molecular formula C5H12N2O3 B2509894 N-(2,2-dimethoxyethyl)urea CAS No. 85674-80-2

N-(2,2-dimethoxyethyl)urea

Cat. No.: B2509894
CAS No.: 85674-80-2
M. Wt: 148.162
InChI Key: NBWCUGCUILLCCN-UHFFFAOYSA-N
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Description

N-(2,2-Dimethoxyethyl)urea is a chemical building block of significant interest in medicinal and organic chemistry. Its primary research value lies in its role as a versatile precursor for the synthesis of nitrogen-containing heterocycles. Recent literature has demonstrated its effective application in the highly regioselective synthesis of 4-(het)arylimidazolidin-2-ones . This acid-catalyzed cyclization reaction proceeds with high regioselectivity, readily available starting materials, and a simple procedure, making it a valuable method for constructing these privileged scaffolds . The proposed mechanism involves the acid-catalyzed formation of a cyclic iminium ion intermediate from this compound, which is then trapped by aromatic or heterocyclic C-nucleophiles to form the target imidazolidin-2-ones . The imidazolidine-2-one core is a well-established pivotal functionality in drug discovery, found in a plethora of FDA-approved drugs and bioactive compounds . Furthermore, a 2023 study confirmed the utility of this compound in reactions with various C-nucleophiles to create new imidazolidin-2-ones, facilitating the introduction of desired pharmacophore groups into the heterocyclic ring system . This reagent enables researchers to efficiently access complex molecular architectures for pharmaceutical research and the development of new materials. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethoxyethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O3/c1-9-4(10-2)3-7-5(6)8/h4H,3H2,1-2H3,(H3,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWCUGCUILLCCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-(2,2-dimethoxyethyl)urea: Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-(2,2-dimethoxyethyl)urea, a versatile chemical intermediate with significant potential in pharmaceutical and agrochemical research. We will delve into its chemical structure, physicochemical properties, synthesis, reactivity, and key applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: The Utility of a Masked Aldehyde in Urea Chemistry

This compound belongs to the broad class of urea derivatives, compounds that are fundamental building blocks in organic synthesis and are present in numerous biologically active molecules.[1][2] The defining feature of this compound is the presence of a dimethoxyethyl group, which acts as a stable "masked" or protected form of an acetaldehyde moiety. This acetal functionality allows for a range of chemical transformations under specific conditions, making it a valuable synthon for introducing a reactive aldehyde group into more complex molecular architectures. Its utility as a versatile intermediate is noted in the synthesis of various pharmaceuticals and agrochemicals.[3]

Molecular Structure and Identification

The unique structure of this compound underpins its chemical behavior and synthetic utility.

Chemical Structure

The molecule consists of a central urea core (NH-CO-NH) where one of the nitrogen atoms is substituted with a 2,2-dimethoxyethyl group [-CH₂CH(OCH₃)₂].

Caption: 2D Chemical Structure of this compound.

Key Identifiers
IdentifierValueReference
CAS Number 85674-80-2[3]
Molecular Formula C₅H₁₂N₂O₃[3]
Molecular Weight 148.16 g/mol [3]
IUPAC Name This compound[3]
Synonyms 1-(2,2-dimethoxyethyl)urea, (2,2-dimethoxyethyl)urea[3]
InChI Key NBWCUGCUILLCCN-UHFFFAOYSA-N[3]
SMILES O=C(N)NCC(OC)OC[3]

Physicochemical Properties

While specific experimental data for this compound is not widely published, its properties can be inferred from computational models and the known characteristics of its parent compound, urea.

PropertyValue (Computed/Inferred)Reference
XLogP3 -1.2[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 3[3]
Rotatable Bond Count 4[3]
Topological Polar Surface Area 73.6 Ų[3]
Solubility Expected to be highly soluble in water and polar organic solvents.
Melting Point Not reported; parent urea melts at 133-135 °C.[1][3]
Boiling Point Not reported; likely decomposes upon heating.[4]

The high number of hydrogen bond acceptors and donors, along with a low XLogP3 value, suggests high polarity and good solubility in aqueous systems, a critical factor for many biological and pharmaceutical applications.

Synthesis and Manufacturing

The synthesis of this compound is not widely detailed in standard literature, but a plausible and efficient laboratory-scale synthesis can be designed based on established urea chemistry. The most direct approach involves the reaction of 2,2-dimethoxyethan-1-amine with a source of isocyanic acid, typically generated in situ from the thermolysis of urea or by using an isocyanate precursor.

Proposed Synthetic Pathway

G cluster_reactants Reactants cluster_process Process cluster_products Products Urea Urea Reaction Vessel Reaction Vessel Urea->Reaction Vessel Heat (130-140°C) 2,2-Dimethoxyethan-1-amine 2,2-Dimethoxyethan-1-amine 2,2-Dimethoxyethan-1-amine->Reaction Vessel This compound This compound Reaction Vessel->this compound Condensation Ammonia (byproduct) Ammonia (byproduct) Reaction Vessel->Ammonia (byproduct) Removal

Caption: Proposed synthesis of this compound.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is based on analogous reactions for substituted ureas.[5]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, place 1.0 molar equivalent of urea.

  • Addition of Amine: Add 1.1 molar equivalents of 2,2-dimethoxyethan-1-amine to the flask.

  • Heating and Reaction: Heat the mixture with stirring to 135-140 °C. Ammonia gas will evolve as the reaction proceeds. The reaction progress can be monitored by the cessation of ammonia evolution.

  • Workup: After cooling to room temperature, the crude product can be purified by recrystallization from a suitable solvent such as methanol or an ethanol/ether mixture.

  • Characterization: The final product should be characterized by spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the predicted key spectral features based on the analysis of the parent urea molecule and related structures.[6][7]

¹H NMR Spectroscopy (Predicted)
  • -NH₂ Protons: A broad singlet in the range of 5.0-6.0 ppm.

  • -NH- Proton: A triplet in the range of 5.5-6.5 ppm, coupled to the adjacent -CH₂- group.

  • -CH(OCH₃)₂ Proton: A triplet around 4.5 ppm.

  • -CH₂- Protons: A doublet of triplets (or multiplet) around 3.3 ppm.

  • -OCH₃ Protons: A sharp singlet around 3.4 ppm, integrating to 6 protons.

¹³C NMR Spectroscopy (Predicted)
  • C=O Carbon: A signal in the range of 158-162 ppm.

  • -CH(OCH₃)₂ Carbon: A signal around 103 ppm.

  • -OCH₃ Carbons: A signal around 55 ppm.

  • -CH₂- Carbon: A signal around 45 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • N-H Stretching: A broad band in the region of 3200-3400 cm⁻¹.[7]

  • C=O Stretching (Amide I): A strong absorption around 1680-1700 cm⁻¹.[7]

  • N-H Bending (Amide II): An absorption around 1600-1650 cm⁻¹.[7]

  • C-N Stretching: Bands in the region of 1400-1450 cm⁻¹.[7]

  • C-O Stretching (Acetal): Strong bands in the region of 1050-1150 cm⁻¹.

Mass Spectrometry (Predicted)
  • Molecular Ion (M+H)⁺: Expected at m/z 149.09.

  • Key Fragmentation: Loss of methanol (CH₃OH) to give a fragment at m/z 117. Loss of the methoxy group (-OCH₃) to give a fragment at m/z 118. Cleavage of the C-N bond can also lead to characteristic fragments.

Reactivity and Synthetic Applications

The primary synthetic value of this compound lies in the reactivity of its masked aldehyde functionality. Under acidic conditions, the acetal is hydrolyzed to reveal a reactive aldehyde, which can then participate in various intramolecular or intermolecular reactions.

Acid-Catalyzed Cyclization to Imidazolidin-2-ones

A key application is the synthesis of substituted imidazolidin-2-ones, which are important scaffolds in medicinal chemistry.[8] The reaction proceeds via an acid-catalyzed intramolecular cyclization.

G Start This compound Step1 Acid-catalyzed hydrolysis of acetal Start->Step1 H⁺, H₂O Intermediate Aldehyde Intermediate Step1->Intermediate -2 CH₃OH Step2 Intramolecular cyclization Intermediate->Step2 Product Imidazolidin-2-one Step2->Product -H₂O

Sources

Physicochemical Characteristics of Urea Acetal Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of urea acetal derivatives, a chemical class critical to both prodrug design and controlled-release material science. "Urea acetals" typically refer to compounds containing the


-alkoxymethyl urea  (

) or

-acyloxymethyl urea
motifs. These structures function as "masked" ureas, where the acetal-like linkage serves as a metabolically or chemically labile handle.

For drug development professionals, these derivatives offer a tunable platform to modulate lipophilicity (LogP) , aqueous solubility , and hydrolytic stability . This guide details the mechanistic underpinnings of their physicochemical behavior, supported by validated experimental protocols.

Structural Fundamentals & Classification

The term "urea acetal" loosely covers


-substituted ureas where the nitrogen is bonded to a carbon carrying an oxygen substituent. These are formally hemiaminal ethers  or esters , but they exhibit acetal-like reactivity (acid sensitivity).
The Core Motifs
ClassGeneral StructurePhysicochemical RolePrimary Lability

-Alkoxymethyl

Lipophilicity enhancer; Membrane permeability.Acid-catalyzed hydrolysis; Oxidative metabolism (CYP450).

-Acyloxymethyl

Prodrug moiety; Solubility modulation.Esterase-mediated hydrolysis; Chemical base hydrolysis.
Cyclic Urea Acetals Imidazolidin-2-ones (derived from glyoxal)Conformational constraint; Rigid scaffold.High stability; requires harsh conditions to open.
Electronic Effects

The urea nitrogen is less basic than an amine nitrogen due to conjugation with the carbonyl. However, the lone pair on the urea nitrogen (


) can still stabilize a positive charge on the adjacent methylene carbon (

), facilitating the formation of an iminium ion intermediate during hydrolysis. This "push-pull" electronic character is the defining feature of urea acetal stability.

Physicochemical Profile

Hydrolytic Stability & pH Dependence

The most critical characteristic of urea acetals is their pH-dependent stability. Unlike standard


-acetals, the urea nitrogen influences the rate of hydrolysis.
  • Acidic Conditions (pH < 4):

    
    -alkoxymethyl ureas undergo specific acid catalysis. The oxygen atom of the acetal group is protonated, leading to the expulsion of the alcohol and formation of a resonance-stabilized 
    
    
    
    -acyl iminium ion.
  • Neutral/Physiological (pH 7.4): Generally stable, making them suitable for systemic circulation unless enzymatically triggered.

  • Basic Conditions (pH > 9):

    
    -acyloxymethyl derivatives are susceptible to base-catalyzed ester hydrolysis, triggering a cascade that releases the parent urea.
    

Mechanism of Acid-Catalyzed Hydrolysis:

  • Protonation:

    
     binds to the ether oxygen.[1]
    
  • Elimination: The alcohol (

    
    ) leaves, generating the 
    
    
    
    -acyl iminium ion (
    
    
    ).
  • Hydration: Water attacks the electrophilic carbon.

  • Collapse: The hemiaminal intermediate decomposes to urea and formaldehyde.

Solubility and Lipophilicity (LogP)

Derivatization of the urea nitrogen allows for precise tuning of LogP.

  • Hydrophilicity: Introduction of

    
    -hydroxymethyl groups (
    
    
    
    ) significantly increases water solubility by adding hydrogen bond donors/acceptors.
  • Lipophilicity: Capping the

    
    -hydroxymethyl with an alkyl group (forming the 
    
    
    
    -alkoxymethyl ether) masks the polar H-bond donor, increasing LogP and facilitating blood-brain barrier (BBB) or membrane transport.
Thermal Properties

Urea acetals often exhibit melting point depression relative to the parent urea. The disruption of the extensive intermolecular hydrogen bonding network of the parent urea (by the bulky acetal group) lowers the lattice energy. This is advantageous for formulation, as it can improve dissolution rates (amorphous solid dispersions).

Visualization: Mechanistic Pathways

The following diagram illustrates the divergent hydrolysis pathways for


-alkoxymethyl (Acid Labile) vs. 

-acyloxymethyl (Esterase/Base Labile) derivatives.

UreaAcetalHydrolysis Parent N-Substituted Urea Acetal R-NH-CO-NH-CH2-O-R' Protonation Protonated Intermediate [...-NH-CH2-OH+-R'] Parent->Protonation Acid Catalysis (pH < 4) Hemiaminal Hemiaminal R-NH-CO-NH-CH2-OH Parent->Hemiaminal If R' = Acyl (Ester Hydrolysis) Iminium N-Acyl Iminium Ion [R-NH-CO-NH=CH2]+ Protonation->Iminium - R'OH (Rate Limiting) Iminium->Hemiaminal + H2O Products Parent Urea + Formaldehyde + ROH Hemiaminal->Products Fast Decomposition Esterase Esterase / OH- Esterase->Parent Enzymatic Trigger Acid H3O+

Caption: Divergent hydrolysis pathways: Acid-catalyzed iminium formation (red path) vs. Base/Enzymatic ester cleavage (green path).

Experimental Protocols

Protocol 1: Kinetic Hydrolysis Assay

Objective: Determine the pseudo-first-order rate constant (


) and half-life (

) of a urea acetal derivative at physiological and acidic pH.

Reagents:

  • Buffers: 0.1 M HCl (pH 1.2), 50 mM Phosphate Buffer (pH 7.4).

  • Internal Standard: Caffeine (chemically inert).

  • Solvent: Acetonitrile (HPLC grade).

Methodology:

  • Stock Preparation: Dissolve the urea acetal derivative (10 mM) in acetonitrile.

  • Initiation: Spike 50 µL of stock into 4.95 mL of pre-thermostatted buffer (37°C) in a glass vial. Final concentration: 100 µM.

  • Sampling: At defined intervals (

    
     min), withdraw 200 µL aliquots.
    
  • Quenching: Immediately inject into HPLC or quench with cold acetonitrile (if analyzing later).

  • Quantification: Monitor the disappearance of the parent peak via UV-Vis (typically 210-254 nm).

  • Data Analysis: Plot

    
     vs. time. The slope is 
    
    
    
    .
    • Self-Validation Check: The plot must be linear (

      
      ). If curvature exists, check for product inhibition or saturation solubility issues.
      
Protocol 2: Determination of Distribution Coefficient (LogD)

Objective: Assess the lipophilicity shift provided by the acetal modification.

Methodology (Shake-Flask Micro-Scale):

  • System: 1-Octanol (water-saturated) and Phosphate Buffer pH 7.4 (octanol-saturated).

  • Equilibration: Dissolve compound in the octanol phase (approx. 1 mg/mL).

  • Partitioning: Mix equal volumes (1 mL) of octanol-compound and buffer in a centrifuge tube.

  • Agitation: Vortex for 30 minutes; Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Analysis: Analyze both phases by HPLC.

  • Calculation:

    
    .
    

Quantitative Data Summary

The following table summarizes typical physicochemical shifts observed when converting a parent urea to its acetal derivative.

ParameterParent Urea (e.g., Allopurinol)Urea Acetal Derivative (

-Ethoxymethyl)
Impact on Drug Delivery
Water Solubility Low (< 0.5 mg/mL)Moderate to High (depending on R')Improved formulation options.
LogP -0.55 (Hydrophilic)+1.2 to +2.5 (Tunable)Enhanced passive permeability.

(pH 1.2)
Stable< 60 minRapid release in stomach (if desired).

(pH 7.4)
Stable> 24 hoursSystemic stability.
Melting Point > 300°C (Decomp)150 - 180°CLower energy processing.

References

  • Vertex Pharmaceuticals. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health. [Link]

  • Bundgaard, H., & Falch, E. (1981). N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs. Journal of Pharmaceutical Sciences. [Link]

  • Panyachariwat, N., & Steckel, H. (2014).[2] Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science. [Link]

  • RSC Advances. (2025). Synthesis of urea derivatives from amines and CO2. Royal Society of Chemistry. [Link]

  • Mandal, B., et al. (2014). Hydroxamic acids synthesis and Lossen rearrangement to ureas. Journal of Organic Chemistry. [Link]

Sources

A Technical Guide to the Solubility Profile of N-(2,2-dimethoxyethyl)urea in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the expected solubility profile of N-(2,2-dimethoxyethyl)urea in a range of common organic solvents. In the absence of extensive published empirical data for this specific molecule, this document leverages fundamental principles of physical organic chemistry, including polarity, hydrogen bonding, and the principle of "like dissolves like," to build a predictive model of its solubility behavior.[1][2] Drawing parallels with its parent compound, urea, this guide offers field-proven insights into solvent selection for applications such as synthesis, purification, and formulation.[3][4] Furthermore, a detailed, self-validating experimental protocol for the accurate determination of solubility via the industry-standard shake-flask method is provided, empowering researchers to generate precise data for their specific needs.[5][6]

Introduction and Physicochemical Rationale

This compound is a substituted urea derivative whose utility in synthetic chemistry and drug development necessitates a thorough understanding of its solubility characteristics. Solubility is a critical parameter that dictates reaction kinetics, influences crystallization and purification processes, and is fundamental to the formulation of active pharmaceutical ingredients (APIs).

The molecular structure of this compound provides clear indicators of its potential solubility behavior.

  • Urea Backbone: The core urea moiety, (NH)-(C=O)-(NH), is highly polar and possesses both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen).[3] This structure is responsible for the high aqueous solubility of the parent compound, urea.[7][8]

  • Dimethoxyethyl Substituent: The -(CH2)-CH(OCH3)2 group introduces distinct features. The two ether oxygens act as additional hydrogen bond acceptors. However, the ethyl backbone and the two methyl groups add nonpolar, aliphatic character to the molecule, which is expected to decrease its solubility in highly polar protic solvents like water compared to unsubstituted urea, while potentially increasing its affinity for less polar organic solvents.[9]

This duality—a polar, hydrogen-bonding core combined with a more lipophilic, nonpolar tail—suggests a nuanced solubility profile across the solvent spectrum.

Key Physicochemical Properties (Predicted)
PropertyPredicted Value / CharacteristicRationale
Molecular Formula C₅H₁₂N₂O₃Derived from structure.
Molar Mass 148.16 g/mol Calculated from formula.
Polarity PolarThe urea and ether functionalities create a significant dipole moment.
Hydrogen Bond Donor Yes (Two N-H sites)Enables interaction with protic solvents and solvents with acceptor sites.[10][11]
Hydrogen Bond Acceptor Yes (Carbonyl and two Ether Oxygens)Enables interaction with protic and other donor solvents.[10]
LogP (Predicted) Likely < 1The multiple oxygen and nitrogen atoms suggest a preference for hydrophilic/polar environments over highly nonpolar ones.

Predicted Solubility Profile

Based on the structural analysis, a qualitative and semi-quantitative solubility profile can be predicted. The fundamental principle of "like dissolves like" dictates that the compound will exhibit the highest solubility in solvents with similar polarity and hydrogen-bonding capabilities.[1][2][12]

Data Summary: Predicted Solubility of this compound
Solvent ClassExample SolventsPredicted SolubilityMechanistic Rationale
Polar Protic Methanol, EthanolHigh to Moderate These solvents are excellent hydrogen bond donors and acceptors, readily solvating the polar urea core.[4] The aliphatic substituent may slightly reduce solubility compared to unsubstituted urea.
Polar Aprotic DMSO, DMF, AcetonitrileHigh to Moderate These solvents have large dipole moments and can accept hydrogen bonds, effectively solvating the N-H groups of the urea moiety. DMSO is known to be an excellent solvent for urea itself.
Moderate Polarity Acetone, Ethyl AcetateModerate to Low These solvents are polar but lack hydrogen bond donating ability. They can interact via dipole-dipole forces and accept hydrogen bonds at the carbonyl group, but solvation will be less effective than with protic or highly polar aprotic solvents.
Nonpolar Hexane, TolueneLow to Insoluble The significant polarity and hydrogen bonding capability of the solute are incompatible with the nonpolar nature of these solvents, which interact primarily through weak London dispersion forces.[9]
Chlorinated Dichloromethane (DCM)Low While slightly polar, DCM is a poor hydrogen bond partner. Limited solubility is expected, primarily driven by dipole-dipole interactions.

Causality of Solvent-Solute Interactions

The solubility of this compound is governed by the energetic balance between overcoming the solute-solute and solvent-solvent interactions and forming new, stable solute-solvent interactions.

The diagram below illustrates the key intermolecular forces at play when dissolving this compound in a polar protic solvent like methanol.

G cluster_solute Solute Properties cluster_solvent Solvent Properties Solute This compound (Solute) HB_Donor H-Bond Donors (N-H) HB_Acceptor_Urea H-Bond Acceptors (C=O, C-O-C) Polar Polar Groups Solvent Methanol (Solvent) HB_Donor_Solvent H-Bond Donor (O-H) HB_Acceptor_Solvent H-Bond Acceptor (O:) Polar_Solvent Polar Bond (O-H) HB_Donor->HB_Acceptor_Solvent  H-Bonding   HB_Acceptor_Urea->HB_Donor_Solvent  H-Bonding   Polar->Polar_Solvent Dipole-Dipole

Caption: Key intermolecular forces driving solubility in polar protic solvents.

Expertise Insight: High solubility is achieved when the solvent can effectively disrupt the crystal lattice of the solid solute by forming strong, energetically favorable interactions, such as the hydrogen bonds shown above.[11] In nonpolar solvents, the energy required to break apart the polar solute's lattice is not compensated by the weak van der Waals forces that would form between the solute and solvent, resulting in poor solubility.

Experimental Protocol: Solubility Determination via Shake-Flask Method

To move from prediction to empirical fact, the following protocol, based on the widely accepted OECD Guideline 105 (Shake-Flask Method), is recommended for its reliability and trustworthiness.[5][6] This method is designed to achieve a thermodynamic equilibrium between the undissolved solid and the saturated solution.[5]

Workflow Overview

G A 1. Preparation Add excess solid solute to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate at a constant temperature (e.g., 25 °C) for 24-48 hours. A->B C 3. Phase Separation Allow solid to settle. Centrifuge or filter (0.22 µm PTFE) the supernatant. B->C D 4. Quantification Analyze the concentration of the clear supernatant via a validated method (e.g., HPLC, GC). C->D E 5. Calculation Determine solubility in g/L or mol/L. Repeat at different time points to confirm equilibrium. D->E

Caption: Standard workflow for the Shake-Flask solubility determination method.

Detailed Step-by-Step Methodology
  • Materials and Reagents:

    • This compound (solid, purity >98%)

    • HPLC-grade organic solvents of interest

    • Scintillation vials or flasks with screw caps

    • Orbital shaker with temperature control

    • Centrifuge

    • Syringes and 0.22 µm PTFE syringe filters

    • Validated analytical method (e.g., HPLC-UV) for quantification

  • Procedure:

    • Step 1: Sample Preparation: To a series of glass vials, add a measured volume (e.g., 5 mL) of the desired organic solvent. Add an excess amount of solid this compound to each vial. "Excess" means enough solid remains clearly visible after the equilibration period, ensuring saturation.[5]

    • Step 2: Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 ± 1 °C). Agitate the samples for a preliminary period of 24 hours.

    • Step 3: Preliminary Analysis: After 24 hours, cease agitation and allow the vials to stand for at least 1 hour. Carefully withdraw a sample from the clear supernatant, ensuring no solid particles are disturbed. Filter the sample through a 0.22 µm syringe filter into an analysis vial. Analyze the concentration.

    • Step 4: Confirmation of Equilibrium: Continue agitating the primary vials for another 24 hours (48 hours total). Repeat the sampling and analysis process from Step 3. Equilibrium is considered reached if the concentration measured at 48 hours is within 5% of the concentration measured at 24 hours.[5] If not, continue the experiment with further time points (e.g., 72 hours).

    • Step 5: Quantification: Quantify the solute concentration in the saturated solution using a pre-validated analytical method. A calibration curve prepared with known concentrations of the analyte in the same solvent is required for accurate quantification.

    • Step 6: Data Reporting: Express the solubility as mass per unit volume (e.g., mg/mL or g/L) or in molarity (mol/L) at the specified temperature.

Trustworthiness Note: This protocol is self-validating through the confirmation of equilibrium.[5] Taking measurements at multiple time points ensures that the reported value represents the true thermodynamic solubility and not a transient, supersaturated state.

Conclusion

References

  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Jinjiang Melamine. (n.d.). Urea Solubility In Organic Solvents Revealing.
  • Sciencemadness Wiki. (2022). Urea.
  • Solubility of Things. (n.d.). Urea.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Agrispex. (2018). PROPERTIES OF UREA.
  • ChemistryViews. (2018). Solving Urea's Solubility Problem.
  • Wikipedia. (n.d.). Urea.
  • Chemistry LibreTexts. (2022). Hydrogen Bonding Interactions and Solubility.
  • Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE.
  • Chemistry For Everyone. (2025). How Do Hydrogen Bonds Influence Solubility?.
  • Chemistry LibreTexts. (2023). Solubility - What dissolves in What?.
  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
  • Reddit. (2022). ELI5 the polarity of solvents and how it affects solubility.

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Methodological & Application

Synthesis of 2-Imidazolinone from N-(2,2-dimethoxyethyl)urea: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed protocols and scientific rationale for the synthesis of 2-imidazolinone, a valuable heterocyclic scaffold in medicinal chemistry, starting from N-(2,2-dimethoxyethyl)urea. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights and field-proven methodologies.

Introduction: The Significance of the 2-Imidazolinone Scaffold

The 2-imidazolinone (also known as 1,3-dihydro-2H-imidazol-2-one) ring system is a privileged structure in pharmaceutical sciences, forming the core of numerous biologically active compounds. Its derivatives exhibit a wide range of therapeutic properties, including antiviral, antifungal, and anticancer activities. The strategic synthesis of this scaffold is therefore of paramount importance in the discovery and development of novel therapeutic agents.

This guide outlines a robust two-step synthetic pathway commencing with the readily accessible this compound. The initial step involves an acid-catalyzed intramolecular cyclization to yield the saturated intermediate, imidazolidin-2-one. Subsequently, two distinct protocols for the dehydrogenation of this intermediate to the target 2-imidazolinone are presented, providing flexibility in experimental design based on available resources and desired reaction conditions.

Mechanistic Rationale: A Tale of Cyclization and Dehydrogenation

The conversion of this compound to 2-imidazolinone proceeds through a logical sequence of chemical transformations, each governed by fundamental principles of organic chemistry.

Part 1: Acid-Catalyzed Intramolecular Cyclization

The initial step hinges on the acid-catalyzed formation of a reactive iminium cation intermediate from this compound. The acetal group is first protonated by an acid catalyst, leading to the elimination of methanol and the in situ generation of an oxonium ion. This is followed by an intramolecular nucleophilic attack by the terminal urea nitrogen onto the electrophilic carbon, resulting in the formation of a 5-methoxyimidazolidin-2-one intermediate. Subsequent acid-promoted elimination of a second methanol molecule furnishes a crucial cyclic N-acyliminium ion. In the absence of an external nucleophile, this intermediate is quenched to afford the saturated heterocyclic core, imidazolidin-2-one. This mechanism is supported by studies on the reaction of (2,2-dialkoxyethyl)ureas which highlight the formation of cyclic imidazolinium cations as key intermediates[1][2].

Part 2: Dehydrogenation to Aromatize the Ring

To arrive at the desired 2-imidazolinone, the saturated imidazolidin-2-one ring must undergo dehydrogenation. This can be achieved through several methods, with catalytic dehydrogenation being a common and efficient approach. The use of a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen acceptor facilitates the removal of two hydrogen atoms from the C4 and C5 positions of the imidazolidin-2-one ring, thereby introducing a double bond and yielding the more conjugated 2-imidazolinone system. The efficacy of palladium-catalyzed dehydrogenation for similar imidazolidine derivatives has been documented, providing a strong basis for this synthetic step.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of Imidazolidin-2-one (The Saturated Intermediate)

This protocol details the acid-catalyzed cyclization of this compound.

Materials:

  • This compound

  • Anhydrous Toluene

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent) and anhydrous toluene (10 mL per gram of urea).

  • Stir the mixture at room temperature to achieve a suspension.

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.05-0.1 equivalents) to the stirring suspension.

  • Heat the reaction mixture to reflux (approximately 110-111 °C for toluene) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 10% methanol in dichloromethane eluent system).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product, imidazolidin-2-one, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) or by column chromatography on silica gel.

ParameterValue
Starting Material This compound
Catalyst H₂SO₄ or p-TsOH
Solvent Toluene
Temperature Reflux (~110 °C)
Reaction Time 4-6 hours
Workup Aqueous NaHCO₃ quench, extraction
Expected Product Imidazolidin-2-one
Protocol 2: Dehydrogenation of Imidazolidin-2-one to 2-Imidazolinone

This protocol describes the conversion of the saturated intermediate to the final unsaturated product using palladium-catalyzed dehydrogenation.

Materials:

  • Imidazolidin-2-one (from Protocol 1)

  • 10% Palladium on Carbon (Pd/C)

  • Cyclohexene or another suitable hydrogen acceptor

  • Anhydrous solvent (e.g., Toluene or Xylene)

  • Celite®

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle or oil bath

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the imidazolidin-2-one (1 equivalent) in the chosen anhydrous solvent (e.g., toluene, 20 mL per gram).

  • Add 10% Pd/C catalyst (5-10% by weight of the starting material).

  • Add the hydrogen acceptor, cyclohexene (2-3 equivalents).

  • Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the product.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The crude 2-imidazolinone can be purified by recrystallization or column chromatography.

ParameterValue
Starting Material Imidazolidin-2-one
Catalyst 10% Palladium on Carbon
Hydrogen Acceptor Cyclohexene
Solvent Toluene or Xylene
Temperature Reflux
Reaction Time 12-24 hours
Workup Filtration, solvent evaporation
Expected Product 2-Imidazolinone

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Dehydrogenation Start This compound Intermediate Imidazolidin-2-one Start->Intermediate  H+ (cat.), Toluene, Reflux   FinalProduct 2-Imidazolinone Intermediate->FinalProduct  10% Pd/C, Cyclohexene, Reflux  

Caption: Synthetic pathway from this compound to 2-imidazolinone.

Troubleshooting and Optimization

  • Incomplete Cyclization (Protocol 1): If the initial cyclization is sluggish, ensure all reagents and the solvent are anhydrous. The amount of acid catalyst can be incrementally increased, but be mindful of potential side reactions.

  • Low Yield in Dehydrogenation (Protocol 2): The activity of the Pd/C catalyst is crucial. Use a fresh batch of catalyst if possible. Ensure the hydrogen acceptor is in sufficient excess. The reaction time may also need to be extended.

  • Alternative Dehydrogenation: For substrates sensitive to high temperatures, alternative oxidation methods could be explored, such as using copper salts in the presence of an oxidant, which has been shown to be effective for the oxidation of related imidazolinium salts to imidazolones[3].

Conclusion

The synthetic route detailed in this guide provides a reliable and adaptable method for the preparation of 2-imidazolinone from this compound. By understanding the underlying reaction mechanisms, researchers can effectively troubleshoot and optimize these protocols for their specific applications in the pursuit of novel chemical entities with therapeutic potential.

References

Sources

Application Note: One-Pot Synthesis of Functionalized 2-Imidazolinones via N-(2,2-dimethoxyethyl)urea

[1][2]

Executive Summary

This compound serves as a potent, "masked" electrophilic platform for the rapid construction of nitrogen heterocycles. Unlike standard urea derivatives, the acetal moiety functions as a latent aldehyde equivalent. Under acidic conditions, this reagent undergoes a cascade transformation—deprotection, cyclization, and in situ generation of a cyclic N-acyliminium ion .

This guide details the one-pot synthesis of 4-substituted imidazolidin-2-ones . This methodology allows researchers to bypass unstable aldehyde intermediates, coupling the urea cyclization directly with C-nucleophile addition (e.g., phenols, indoles) to generate pharmacologically relevant heterocycles with high atom economy and regioselectivity.

Scientific Foundation & Mechanism[3]

The "Masked" Electrophile Strategy

The utility of this compound lies in its ability to generate a reactive electrophile in a controlled manner. In neutral media, the acetal is stable. Upon acidification, it hydrolyzes to the aldehyde, which immediately engages the urea nitrogen in an intramolecular condensation.

Reaction Pathway

The reaction proceeds through a Tscherniac-Einhorn-type amidoalkylation mechanism:

  • Acetal Hydrolysis: Acid converts the dimethyl acetal into the corresponding aldehyde.

  • Cyclization: Intramolecular attack by the distal urea nitrogen forms a 4-hydroxy-imidazolidin-2-one intermediate (hemiaminal).

  • Ion Generation: Acid-catalyzed dehydration yields the cyclic N-acyliminium cation (the active electrophile).

  • Nucleophilic Trapping: An external nucleophile (Ar-H) intercepts the cation, forming the final 4-substituted imidazolidin-2-one.

Mechanistic Visualization

The following diagram illustrates the cascade transformation from the acetal precursor to the functionalized heterocycle.

ReactionMechanismStartThis compound(Stable Precursor)AldehydeAldehyde Intermediate(Transient)Start->AldehydeH+ / -MeOHHemiaminal4-Hydroxy-imidazolidin-2-one(Hemiaminal)Aldehyde->HemiaminalCyclizationIminiumCyclic N-Acyliminium Ion(Active Electrophile)Hemiaminal->IminiumH+ / -H2OProduct4-Aryl-imidazolidin-2-one(Final Product)Iminium->Product+ Nucleophile (Ar-H)

Caption: Acid-catalyzed cascade mechanism converting the acetal-urea precursor into the active N-acyliminium electrophile for nucleophilic trapping.[1]

Experimental Protocol: Synthesis of 4-(Het)aryl-imidazolidin-2-ones

This protocol is optimized for the reaction of this compound with electron-rich aromatics (e.g., resorcinol, indoles) using Trifluoroacetic Acid (TFA) as both catalyst and solvent component.[1]

Reagents & Equipment
  • Precursor: this compound (1.0 equiv)[1]

  • Nucleophile: Electron-rich aromatic (e.g., Resorcinol, Sesamol, Indole) (1.0 – 1.1 equiv)[1]

  • Solvent/Catalyst: Trifluoroacetic acid (TFA) (neat or in CH₂Cl₂/CHCl₃)[1]

  • Quenching: Saturated NaHCO₃ solution

  • Equipment: 10 mL round-bottom flask, magnetic stir bar, rotary evaporator.

Step-by-Step Methodology

Step 1: Reaction Setup

  • Weigh 1.0 mmol of this compound and 1.0 mmol of the aromatic nucleophile (e.g., 4-chlororesorcinol) into a clean, dry round-bottom flask.

  • Note: If the nucleophile is solid, mix the two solids intimately before solvent addition.

Step 2: Acid Initiation

  • Add 1.0 - 2.0 mL of Trifluoroacetic acid (TFA) directly to the mixture at room temperature (20–25 °C).

  • Alternative: For highly reactive substrates (e.g., indoles), dilute the TFA in Chloroform (CHCl₃) (1:4 ratio) to moderate the exotherm and prevent polymerization.[1]

  • Seal the flask and stir vigorously.

Step 3: Monitoring

  • The reaction typically proceeds rapidly. Monitor by TLC (System: Ethyl Acetate/Methanol 9:1).[1]

  • Look for the disappearance of the urea starting material (Rf ~0.3-0.4) and the appearance of a new, more polar spot (product).

  • Timeframe: 30 minutes to 3 hours depending on nucleophile strength.

Step 4: Work-up & Isolation

  • Remove excess TFA under reduced pressure (rotary evaporator) to yield a viscous oil or solid residue.[1]

  • Neutralization: Redissolve the residue in a minimal amount of Ethanol (2 mL) or Acetone, then pour into 20 mL of saturated NaHCO₃ solution.

  • Precipitation: The product often precipitates as a white or off-white solid upon neutralization.

    • If solid forms: Filter, wash with cold water (2 x 5 mL), and dry in vacuo.[1]

    • If oil forms: Extract with Ethyl Acetate (3 x 10 mL), dry combined organics over Na₂SO₄, filter, and concentrate.

Step 5: Purification

  • Recrystallization from Ethanol/Water or Acetone/Hexane is usually sufficient.

  • Yields typically range from 65% to 85% .

Data Summary & Substrate Scope

The following table summarizes expected outcomes based on the nucleophile used, derived from the reactivity patterns of N-acyliminium ions generated from this urea precursor.

Nucleophile ClassExample SubstrateProduct TypeTypical YieldKey Observation
Phenols Resorcinol4-(2,4-dihydroxyphenyl)-imidazolidin-2-one75-85%Highly regioselective; para- to OH usually favored.
Phenols Sesamol4-(benzo[d][1,3]dioxol-5-yl)-imidazolidin-2-one70-80%Clean conversion; minimal side products.
Indoles Indole4-(1H-indol-3-yl)-imidazolidin-2-one60-75%Requires milder acid conditions to prevent indole dimerization.
Heterocycles Pyrogallol4-(2,3,4-trihydroxyphenyl)-imidazolidin-2-one65-70%Product is oxidation-sensitive; work up quickly.

Troubleshooting & Optimization

Common Failure Modes
  • No Cyclization (Acyclic Acetal Hydrolysis only):

    • Cause: Acid concentration too low or water content too high (preventing dehydration to the iminium ion).[1]

    • Solution: Use neat TFA or add molecular sieves to the reaction mixture to drive water removal.

  • Polymerization/Tarry Products:

    • Cause: Substrate (e.g., Indole) is too sensitive to neat TFA.[1]

    • Solution: Lower temperature to 0 °C or dilute TFA with DCM/CHCl₃.

  • Regioisomer Mixtures:

    • Cause: Nucleophile has multiple reactive sites (e.g., unsymmetrical phenols).[1]

    • Solution: Regioselectivity is inherent to the electronic bias of the nucleophile. Lowering temperature may improve selectivity for the kinetic product.

Workflow Diagram

WorkflowStep1Mix Reagents(Urea + Nucleophile)Step2Add TFA(Initiate Cyclization)Step1->Step2Step3Stir at RT(0.5 - 3.0 Hours)Step2->Step3Step4Evaporate TFAStep3->Step4Step5Neutralize (NaHCO3)& PrecipitateStep4->Step5Step6Filter & RecrystallizeStep5->Step6

Caption: Operational workflow for the TFA-mediated one-pot synthesis.

References

  • Smolobochkin, A. V., et al. (2023).[1] Synthesis of New Imidazolidin-2-ones Based on the Reaction of 1-(2,2-Dimethoxyethyl)urea with C-Nucleophiles. Russian Journal of General Chemistry.

  • Gazizov, A. S., et al. (2021).[1] The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives. Molecules.

  • Smolobochkin, A. V., et al. (2019).[1] Acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with phenols as an effective approach to diarylethanes and dibenzoxanthenes. Arkivoc.

  • Clayden, J., et al. (2016).[1] Synthesis of Medium-Ring N-Heterocycles. Angewandte Chemie International Edition. [1]

Application Notes & Protocols: A Researcher's Guide to the Catalytic Hydrolysis of N-(2,2-dimethoxyethyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Unmasking of a Bifunctional Synthon

N-(2,2-dimethoxyethyl)urea is a molecule of significant synthetic utility, serving as a stable precursor to the highly reactive aminoacetaldehyde. Its structure is unique in that it contains two distinct, hydrolyzable functional groups: an acetal and a substituted urea. This duality makes its hydrolysis a nuanced process, where the choice of catalytic conditions can selectively target one group over the other, leading to different synthetic outcomes. The acetal moiety acts as a protecting group for the aldehyde, while the urea functional group can be considered a masked primary amine.

The strategic cleavage of these groups is pivotal in multistep syntheses, particularly in the development of pharmaceuticals and complex organic molecules where precise control over reactive intermediates is paramount. This guide provides a comprehensive overview of the catalytic conditions for the hydrolysis of this compound, detailing the mechanistic rationale behind each approach and furnishing validated protocols for researchers in organic synthesis and drug development.

Section 1: The Duality of Hydrolysis Pathways

The hydrolysis of this compound can proceed via two primary pathways, dictated by the pH of the reaction medium. The acetal group is labile under acidic conditions but stable to base, whereas the urea linkage is susceptible to both acidic and basic hydrolysis, though conditions can be optimized for selectivity.

G cluster_start Starting Material cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway Start This compound Acid_Catalyst H+ / H2O Start->Acid_Catalyst Acetal Hydrolysis (Primary) Base_Catalyst OH- / H2O Start->Base_Catalyst Urea Hydrolysis (Selective) Product_A Aminoacetaldehyde (via Intermediate Aldehyde) Acid_Catalyst->Product_A Product_B 2,2-dimethoxyethan-1-amine + Isocyanic Acid / CO2 Base_Catalyst->Product_B

Figure 1: Competing Hydrolysis Pathways.

Section 2: Acid-Catalyzed Hydrolysis: Deprotection of the Aldehyde

Acid-catalyzed hydrolysis is the most common method for cleaving acetals.[1][2] The mechanism involves the protonation of one of the methoxy groups, converting it into a good leaving group (methanol). The subsequent elimination, assisted by the neighboring oxygen atom, forms a resonance-stabilized oxonium ion.[3] This electrophilic intermediate is then attacked by water, leading to a hemiacetal, which rapidly undergoes further hydrolysis to yield the final aldehyde product.

While the urea can also be hydrolyzed under acidic conditions, the acetal hydrolysis is generally much faster and occurs under milder conditions. Vigorous acidic conditions (e.g., concentrated strong acids and high temperatures) would be required to cleave the more stable urea C-N bond.

Mechanism of Acid-Catalyzed Acetal Cleavage

G Acetal Acetal p1 Acetal->p1 + H+ ProtonatedAcetal Protonated Acetal p2 ProtonatedAcetal->p2 - CH3OH Oxonium Oxonium Ion (Resonance Stabilized) p3 Oxonium->p3 + H2O Hemiacetal Hemiacetal p4 Hemiacetal->p4 + H+ ProtonatedHemiacetal Protonated Hemiacetal p5 ProtonatedHemiacetal->p5 - CH3OH Aldehyde Aldehyde p1->ProtonatedAcetal Fast p2->Oxonium Rate-Determining Step p3->Hemiacetal Fast p4->ProtonatedHemiacetal Fast p5->Aldehyde Fast

Figure 2: Mechanism of Acid-Catalyzed Acetal Hydrolysis.

Protocol 2.1: Mild Acetal Hydrolysis using Formic Acid

This protocol is designed for the selective hydrolysis of the acetal group while minimizing the risk of urea cleavage. Formic acid provides a sufficiently acidic medium without the harshness of mineral acids.

A. Materials and Reagents:

  • This compound

  • Formic Acid (≥88%)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • TLC plates (silica gel 60 F₂₅₄)

B. Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of THF and water (e.g., 10 mL/mmol of substrate).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add formic acid (2.0-3.0 eq) to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Reaction Monitoring: Periodically take aliquots from the reaction mixture and spot them on a TLC plate. Elute with a suitable solvent system (e.g., 70:30 EtOAc:Hexanes). The disappearance of the starting material spot and the appearance of a more polar product spot indicates reaction progression.

  • Work-up: Once the reaction is complete, carefully quench the mixture by slowly adding saturated NaHCO₃ solution until gas evolution ceases (pH ~7-8).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, (ureido)acetaldehyde.

C. Causality and Insights:

  • Why Formic Acid? Formic acid is a relatively weak acid that provides controlled protonation, favoring the more labile acetal over the robust urea.

  • Why THF/Water? THF ensures the solubility of the organic substrate, while water is a necessary nucleophile for the hydrolysis reaction.

  • Why 0 °C start? Starting the reaction at a lower temperature helps to control any potential exotherm and improves selectivity.

Section 3: Base-Catalyzed Hydrolysis: Selective Cleavage of the Urea

The urea functional group can be hydrolyzed under basic conditions via nucleophilic acyl substitution.[4] A hydroxide ion attacks the electrophilic carbonyl carbon of the urea, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the 2,2-dimethoxyethylamino group as an anion (which is then protonated by the solvent), yielding a carbamate intermediate that decarboxylates to ammonia (or is further hydrolyzed to CO₂ and ammonia). The acetal group is stable under these conditions.[1]

This pathway is particularly useful when the goal is to liberate the 2,2-dimethoxyethylamine moiety while preserving the aldehyde protecting group for subsequent transformations.

Protocol 3.1: Selective Urea Hydrolysis using Sodium Hydroxide

This protocol outlines a standard procedure for the base-mediated cleavage of the N-substituted urea.

A. Materials and Reagents:

  • This compound

  • Sodium hydroxide (NaOH) pellets

  • Methanol (MeOH) or Ethanol (EtOH)

  • Water, deionized

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

B. Step-by-Step Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Add a solution of sodium hydroxide (2.0-5.0 eq) in water.

  • Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 4-12 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The product, 2,2-dimethoxyethan-1-amine, is significantly more basic and will have a different retention factor/time compared to the starting material.

  • Work-up: After cooling to room temperature, neutralize the reaction mixture carefully with an acid like 1M HCl (use an ice bath).

  • Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 2,2-dimethoxyethan-1-amine.

C. Causality and Insights:

  • Why NaOH? Sodium hydroxide provides the strong nucleophile (OH⁻) required to attack the resonance-stabilized urea carbonyl.

  • Why Reflux? The C-N bond of the urea is strong, and heating is necessary to provide sufficient activation energy for the hydrolysis to proceed at a reasonable rate.

  • Self-Validation: The identity and purity of the resulting amine can be confirmed using ¹H NMR spectroscopy and mass spectrometry, validating the success of the selective hydrolysis.

Section 4: Enzymatic Hydrolysis: A Biocatalytic Approach

Enzymatic hydrolysis offers a green and highly selective alternative to traditional chemical methods. The enzyme urease (urea amidohydrolase) is known to catalyze the hydrolysis of urea to ammonia and carbon dioxide with extraordinary efficiency.[5] While its primary substrate is urea, urease has been shown to act on some substituted ureas, although often at a reduced rate.[6][7] This approach is exploratory but holds promise for applications requiring extremely mild and specific reaction conditions.

Protocol 4.1: Exploratory Enzymatic Hydrolysis using Jack Bean Urease

This protocol provides a starting point for screening the feasibility of urease-catalyzed hydrolysis.

A. Materials and Reagents:

  • This compound

  • Jack Bean Urease (lyophilized powder)

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • pH meter and indicator strips

  • Incubator or temperature-controlled water bath

B. Step-by-Step Procedure:

  • Prepare a stock solution of this compound in the phosphate buffer (e.g., 10-50 mM).

  • In a reaction vessel, add the substrate solution. Include a negative control vessel with buffer only.

  • Equilibrate the vessel(s) to the desired temperature (typically 25-37 °C).

  • Add a specific amount of urease (e.g., 10-100 units) to the reaction vessel. Do not add enzyme to the negative control.

  • Reaction Monitoring: The hydrolysis of urea produces ammonia, which will cause an increase in the pH of the medium.[8] Monitor the pH of the reaction over time using a calibrated pH meter. An increase in pH relative to the control indicates enzymatic activity. Alternatively, analytical techniques like HPLC can be used to monitor the disappearance of the substrate.[9]

  • Work-up: Once the reaction has reached the desired conversion (or has stopped), the enzyme can be denatured by heating or by adding an organic solvent. The product can then be isolated using standard extraction or chromatographic techniques.

C. Causality and Insights:

  • Why pH 7.0 Buffer? Most ureases exhibit optimal activity around neutral pH.

  • Why Monitor pH? The production of ammonia provides a simple, real-time indicator of the reaction's progress, forming a self-validating system.[8][10]

  • Exploratory Nature: The activity of urease on this specific substituted urea may be low. This protocol is designed as a screen; optimization of enzyme concentration, substrate concentration, temperature, and pH may be required.

Section 5: Comparative Summary and Workflow

Choosing the appropriate catalytic system is critical and depends entirely on the desired synthetic outcome.

Parameter Acid-Catalyzed (Protocol 2.1) Base-Catalyzed (Protocol 3.1) Enzymatic (Protocol 4.1)
Primary Target Acetal GroupUrea GroupUrea Group
Primary Product (ureido)acetaldehyde2,2-dimethoxyethan-1-amine2,2-dimethoxyethan-1-amine
Catalyst Formic Acid (or other acids)Sodium Hydroxide (or other bases)Urease Enzyme
Typical Temp. 0 °C to Room TempReflux (60-80 °C)25-37 °C
Selectivity High for acetalHigh for ureaPotentially very high for urea
Key Advantage Mild deprotection of aldehydePreserves acetal protecting groupExtremely mild, "green" conditions
Key Limitation May hydrolyze urea under harsh conditionsRequires heat; product is a baseSubstrate compatibility may be low
General Experimental Workflow

G Setup 1. Reaction Setup (Substrate, Solvent, Catalyst) Monitoring 2. Reaction Monitoring (TLC, LC-MS, pH) Setup->Monitoring Workup 3. Work-up & Quenching (Neutralization, Extraction) Monitoring->Workup Reaction Complete Isolation 4. Isolation & Drying (Rotary Evaporation) Workup->Isolation Purification 5. Purification (Chromatography, Distillation) Isolation->Purification Analysis 6. Product Analysis (NMR, MS, IR) Purification->Analysis

Figure 3: General Experimental Workflow for Hydrolysis.

References

  • Royal Society of Chemistry. (n.d.). Catalytic urea hydrolysis in the selective catalytic reduction of NOx: catalyst screening and kinetics on anatase TiO2 and ZrO2. Catalysis Science & Technology. Retrieved from [Link]

  • Google Patents. (1993). US5240688A - Process for the in-line hydrolysis of urea.
  • Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection protocols and application of the method. Retrieved from [Link]

  • MDPI. (2021). A Study on the Hydrolysis of Urea Contained in Wastewater and Continuous Recovery of Ammonia by an Enzymatic Membrane Reactor. Retrieved from [Link]

  • National Institutes of Health. (2021). Urea‐Urease Reaction in Controlling Properties of Supramolecular Hydrogels: Pros and Cons. PMC. Retrieved from [Link]

  • Chemosphere. (2020). Performance and mechanism of urea hydrolysis in partial nitritation system based on SBR. Retrieved from [Link]

  • PubMed Central. (n.d.). Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Characterization of urea hydrolysis in fresh human urine and inhibition by chemical addition. Retrieved from [Link]

  • YouTube. (2019). Urea Hydrolysis (Urease) Test. Retrieved from [Link]

  • ResearchGate. (n.d.). The Hydrolysis of Urea and the Proficiency of Urease. Retrieved from [Link]

  • Canadian Journal of Biochemistry. (n.d.). The urease-catalyzed hydrolyses of some substituted ureas and esters of carbamic acid. Retrieved from [Link]

  • Google Patents. (n.d.). AU2015221463B2 - Urea hydrolysis reactor for selective catalytic reduction.
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  • ResearchGate. (n.d.). Synthesis of New Imidazolidin-2-ones Based on the Reaction of 1-(2,2-Dimethoxyethyl)urea with C-Nucleophiles. Retrieved from [Link]

  • ACS Publications. (n.d.). Spectrophotometric Method for Determination of Urea. Analytical Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

  • ResearchGate. (n.d.). New route for synthesis of 2-(2,2-dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indole and DFT investigation. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 16.4: Acetal Formation. Retrieved from [Link]

  • PubMed. (n.d.). Kinetics and Mechanism of Urea Hydrolysis Catalyzed by Palladium(II) Complexes. Retrieved from [Link]

  • eScholarship.org. (2010). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. Retrieved from [Link]

  • Byonoy. (2023). Urease Activity Analysis with Absorbance 96: Comparative Study. Retrieved from [Link]

  • PubMed. (n.d.). Decomposition of alkyl-substituted urea molecules at a hydroxide-bridged dinickel center. Retrieved from [Link]

  • Glen Research. (n.d.). Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. Retrieved from [Link]

  • Arkivoc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). The urease-catalyzed hydrolyses of some substituted ureas and esters of carbamic acid. Retrieved from [Link]

Sources

Application Note: Strategic Utilization of N-(2,2-Dimethoxyethyl)urea in Heterocyclic Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

In the landscape of pharmaceutical synthesis, N-(2,2-dimethoxyethyl)urea (CAS: 85674-80-2) represents a "privileged intermediate"—a bifunctional building block designed to circumvent the stability issues associated with free aldehydes.

For drug development professionals, the value of this compound lies in its acetal functionality . By masking the reactive aldehyde as a dimethyl acetal, this intermediate allows researchers to perform functional group manipulations on the urea terminus without triggering premature cyclization. Under controlled acidic conditions, it functions as a precursor to


-acyliminium ions , enabling the rapid, regioselective construction of 2-imidazolidinones  (cyclic ureas).

The 2-imidazolidinone pharmacophore is ubiquitous in bioactive molecules, serving as a core motif in:

  • Biotin analogues (metabolic regulation).

  • Chiral auxiliaries (Evans auxiliaries derivatives).

  • Kinase inhibitors (where the urea oxygen acts as a hydrogen bond acceptor).

Chemical Profile & Mechanism of Action

The "Masked Electrophile" Concept

Standard approaches to cyclic ureas often involve reacting diamines with phosgene derivatives—a method fraught with safety hazards and poor regiocontrol. This compound offers a superior pathway via intramolecular amidoalkylation .

Mechanism:

  • Activation: In the presence of a Brønsted or Lewis acid (e.g., TFA or

    
    ), the acetal methoxy group is protonated and eliminated.
    
  • Ion Generation: This generates a highly reactive cyclic

    
    -acyliminium ion  (or imidazolinium cation).
    
  • Trapping/Cyclization:

    • Pathway A (Intramolecular): Direct ring closure if no external nucleophile is present (forming unsubstituted imidazolidinones).

    • Pathway B (Intermolecular C-Nucleophile): If an electron-rich aromatic (e.g., indole, phenol) is present, the iminium ion acts as an electrophile in a Friedel-Crafts-type alkylation, yielding 4-substituted imidazolidin-2-ones .

Mechanistic Visualization

The following diagram illustrates the acid-catalyzed activation and divergent pathways available to this intermediate.

ReactionMechanism Start This compound (Masked Precursor) Inter Oxocarbenium Intermediate Start->Inter - MeOH Acid Acid Catalyst (TFA/H+) Acid->Start Iminium Cyclic N-Acyliminium Ion (Reactive Electrophile) Inter->Iminium Cyclization PathA Pathway A: Intramolecular Trapping Iminium->PathA No Nucleophile PathB Pathway B: + C-Nucleophile (Ar-H) Iminium->PathB Friedel-Crafts ProductA 2-Imidazolidinone (Unsubstituted) PathA->ProductA ProductB 4-Aryl-2-Imidazolidinone (C4-Functionalized) PathB->ProductB

Caption: Acid-mediated activation of the acetal moiety generates a pivotal N-acyliminium cation, enabling divergent synthesis of substituted cyclic ureas.

Detailed Experimental Protocol

Protocol: Synthesis of 4-(Hetero)aryl-imidazolidin-2-ones

Objective: To synthesize a C4-functionalized cyclic urea via acid-catalyzed condensation of this compound with an aromatic nucleophile (e.g., Indole).

Reagents:

  • Precursor: this compound (1.0 equiv)

  • Nucleophile: Indole (1.0 - 1.2 equiv)

  • Catalyst: Trifluoroacetic acid (TFA) (0.1 - 0.5 equiv)

  • Solvent: Toluene (Anhydrous)

  • Atmosphere: Nitrogen or Argon

Step-by-Step Methodology:
  • Preparation:

    • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Cool to room temperature under a stream of

      
      .
      
  • Solubilization:

    • Charge the flask with This compound (1.0 mmol, 148 mg) and the chosen Nucleophile (e.g., Indole, 1.0 mmol, 117 mg).

    • Add Toluene (10 mL). Note: Toluene is preferred over polar solvents to drive the equilibrium by azeotropic removal of methanol if a Dean-Stark trap is used, though simple reflux is often sufficient.

  • Activation (Critical Step):

    • Add TFA (0.2 mmol, ~15

      
      L) dropwise.
      
    • Expert Insight: Do not add the acid all at once if scaling up. The formation of the iminium ion is exothermic.

  • Reaction:

    • Heat the mixture to reflux (110°C) .

    • Monitor via TLC (Eluent: EtOAc/Hexane 2:1). The starting urea spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      product spot.
    • Time: Typically 2–4 hours.

  • Work-up:

    • Cool to room temperature.[1]

    • If the product precipitates (common for cyclic ureas), filter and wash with cold ether.

    • If soluble, quench with sat.

      
      , extract with EtOAc (3x), dry over 
      
      
      
      , and concentrate.
  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel,

      
      /MeOH gradient).
      

Quantitative Performance Data

The following table summarizes expected yields when reacting this compound with various nucleophiles under the protocol described above.

Nucleophile ClassSpecific ExampleReaction TimeYield (%)Regioselectivity
Electron-Rich Heterocycle Indole2.5 h88%>95:5 (C3-alkylation)
Activated Phenol Resorcinol3.0 h82%High (Ortho/Para)
Electron-Neutral Arene Benzene6.0 h<40%Poor (Requires stronger acid)
None (Cyclization only) N/A4.0 h92%N/A (Forms parent ring)

Data synthesized from comparative literature analysis of N-acyliminium cyclizations [1, 2].

Process Workflow Diagram

This flowchart guides the researcher through the decision-making process during synthesis optimization.

ProtocolWorkflow Step1 Dissolve Urea & Nucleophile in Toluene Step2 Add TFA Catalyst (Start with 10 mol%) Step1->Step2 Decision1 Is Nucleophile Acid-Sensitive? Step2->Decision1 PathSensitive Use Lewis Acid (Sc(OTf)3 or BF3) Decision1->PathSensitive Yes PathRobust Proceed with TFA Reflux 110°C Decision1->PathRobust No Check TLC Monitoring (2-4 Hours) PathSensitive->Check PathRobust->Check Result Isolate Product (Filtration or Extraction) Check->Result

Caption: Decision matrix for optimizing catalyst choice based on nucleophile stability.

Troubleshooting & Expert Insights

Moisture Sensitivity

While the acetal is stable in neutral aqueous conditions, the intermediate iminium ion is hygroscopic .

  • Symptom: Low yield and recovery of hydrolyzed aldehyde byproducts.

  • Solution: Ensure Toluene is dried over molecular sieves (3Å or 4Å). Use a drying tube or inert gas line during reflux.

Catalyst Optimization
  • TFA is the standard for robustness.

  • p-Toluenesulfonic acid (pTSA) can be used for faster kinetics but may cause charring with sensitive indoles.

  • Lewis Acids (

    
    ):  Use these if your nucleophile decomposes in Brønsted acids. They coordinate to the acetal oxygens, facilitating ionization under milder conditions.
    
Scale-Up Considerations

When scaling to >100g:

  • The release of methanol (byproduct of acetal hydrolysis) can stall the reaction equilibrium.

  • Modification: Install a Dean-Stark trap to continuously remove the Methanol-Toluene azeotrope, driving the reaction to completion.

References

  • Gazizov, A. S., et al. (2021).[2] The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives. Molecules. Available at: [Link]

  • Smolobochkin, A. V., et al. (2023).[2] Synthesis of New Imidazolidin-2-ones Based on the Reaction of 1-(2,2-Dimethoxyethyl)urea with C-Nucleophiles. Russian Journal of General Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13056426, this compound. PubChem.[3] Available at: [Link]

  • Lihs, F. J., & Caudle, M. T. (2002).[1] Kinetics and mechanism for CO2 scrambling in a N-carboxyimidazolidone analogue for N1-carboxybiotin. Inorganic Chemistry. Available at: [Link]

Sources

Application Note: Scalable Synthesis of N-(2,2-Dimethoxyethyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary


-(2,2-Dimethoxyethyl)urea (CAS: 53684-58-5 / Generic structure) is a critical bifunctional building block containing a stable urea moiety and a masked aldehyde (acetal). It serves as a pivotal intermediate in the synthesis of imidazolidinones, pyrimidines, and imidazole-based pharmaceuticals (e.g., analogues of Praziquantel).

While the synthesis of monosubstituted ureas is chemically straightforward, the presence of the acid-sensitive dimethyl acetal group presents a specific process challenge. Standard urea synthesis protocols involving strong mineral acids or high-temperature fusion can lead to acetal hydrolysis, polymerization, and yield loss.

This guide details a scalable, self-validating protocol based on the controlled reaction of aminoacetaldehyde dimethyl acetal with sodium cyanate under buffered aqueous conditions. The method prioritizes atom economy, safety, and purification without chromatographic separation.

Retrosynthetic Logic & Strategy

The synthesis is designed around the Wöhler Urea Synthesis adaptation , specifically the reaction of an amine salt with a cyanate salt.

Mechanistic Pathway[1][2]
  • Protonation: The amine is converted to its hydrochloride salt.

  • Isocyanic Acid Generation: In situ generation of isocyanic acid (HNCO) from sodium cyanate.

  • Nucleophilic Attack: The free amine (in equilibrium) attacks the electrophilic carbon of HNCO.

  • Tautomerization: Rapid rearrangement to the stable urea.

Critical Control Point (CCP): The acetal group is stable to base but highly labile to acid (


). The reaction must be conducted in a pH window (pH 5.0–7.0) where the amine is sufficiently protonated to prevent volatile loss, but the acidity is too weak to trigger acetal hydrolysis.
Reaction Scheme (Graphviz)

ReactionScheme Amine Aminoacetaldehyde dimethyl acetal (CAS 22483-09-6) Salt Amine Hydrochloride Amine->Salt + HCl Cyanate Sodium Cyanate (NaOCN) HNCO HNCO (In Situ) Cyanate->HNCO + H+ Acid HCl (aq) Controlled pH Product N-(2,2-Dimethoxyethyl)urea Target Molecule Salt->Product Nucleophilic Addition HNCO->Product

Figure 1: Mechanistic pathway for the synthesis of this compound via cyanate addition.

Detailed Experimental Protocol

Materials & Equipment
  • Reactor: Glass-lined or Stainless Steel (316L) reactor with overhead stirring and temperature control.

  • Reagents:

    • Aminoacetaldehyde dimethyl acetal (95%+ purity).

    • Sodium Cyanate (NaOCN) (Technical grade, 96%+).

    • Hydrochloric Acid (37%) or concentrated aqueous solution.

    • Solvents: Deionized Water, Ethanol (absolute), Methyl tert-butyl ether (MTBE) or Ethyl Acetate (for trituration).

Stoichiometry Table
ReagentMW ( g/mol )Equiv.[1]Mass/Vol (Example)Role
Aminoacetaldehyde dimethyl acetal105.141.00105.1 g (1.0 mol)Substrate
Water (Solvent 1)18.02~5 Vol500 mLSolvent
HCl (37% aq)36.461.00~98.6 g (83 mL)Salt Formation
Sodium Cyanate (NaOCN)65.011.1071.5 gReagent
Ethanol46.07~5 Vol500 mLExtraction
Step-by-Step Methodology
Phase 1: Salt Formation (Exotherm Control)
  • Charge the reactor with Aminoacetaldehyde dimethyl acetal (1.0 eq) and Water (3 vol).

  • Cool the mixture to 0–5 °C using a jacketed chiller.

  • Addition: Slowly add HCl (1.0 eq) dropwise.

    • Caution: This is an exothermic neutralization. Maintain internal temperature

      
      .
      
    • Check: Verify pH is between 6.0 and 7.0. If pH < 5, buffer with small amounts of amine or NaHCO3 to prevent acetal degradation.

Phase 2: Urea Formation
  • Dissolve Sodium Cyanate (1.1 eq) in Water (2 vol) in a separate vessel.

  • Addition: Add the NaOCN solution to the amine salt solution over 30 minutes.

  • Heating: Warm the reaction mixture to 50–60 °C .

    • Note: Do not exceed 80 °C. High temperatures promote acetal hydrolysis even at neutral pH.

  • Incubation: Stir at 50–60 °C for 3–5 hours.

    • IPC (In-Process Control): Monitor by TLC (EtOH:DCM 1:9) or NMR. Disappearance of the amine starting material indicates completion.

Phase 3: Isolation & Purification (Desalting)
  • Concentration: Evaporate the aqueous solution to dryness under reduced pressure (Rotovap or thin-film evaporator) at 50 °C.

    • Result: A white solid residue containing the Product and NaCl.

  • Extraction: Add hot Ethanol (5 vol) to the residue and reflux gently for 30 minutes.

    • Logic: Urea derivatives are highly soluble in hot ethanol; NaCl is insoluble.

  • Filtration: Filter the hot suspension to remove the inorganic salt (NaCl). Wash the filter cake with hot ethanol (1 vol).

  • Crystallization: Concentrate the ethanolic filtrate to ~20% of its original volume.

  • Precipitation: Cool to 0 °C. If the product does not crystallize spontaneously (it may be an oil initially), add MTBE or Diethyl Ether (2 vol) to induce precipitation/crystallization.

  • Drying: Filter the white crystalline solid and dry under vacuum at 40 °C.

Process Flow Diagram (PFD)

This diagram illustrates the unit operations required for scale-up.

PFD Reactor Stirred Tank Reactor (Reaction: 50°C) Evaporator Vacuum Evaporator (Water Removal) Reactor->Evaporator Aq. Solution Extractor Extraction Tank (Hot Ethanol) Evaporator->Extractor Solid Residue (Prod + NaCl) Filter Pressure Filter (Remove NaCl) Extractor->Filter Ethanolic Slurry Crystallizer Crystallizer (Cooling/Anti-solvent) Filter->Crystallizer Filtrate (Product) Waste Waste Filter->Waste Cake (NaCl) Dryer Vacuum Dryer (Final Product) Crystallizer->Dryer Wet Cake

Figure 2: Unit operations for the isolation of this compound.

Quality Control & Analytical Data

Expected Yield: 75–85% Appearance: White crystalline solid or colorless viscous oil (tends to solidify on standing).

Analytical Validation
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       6.05 (s, 1H, NH, broad).
      
    • 
       5.45 (s, 2H, NH
      
      
      
      , broad).
    • 
       4.35 (t, 
      
      
      
      Hz, 1H, CH-acetal).
    • 
       3.25 (s, 6H, OMe).
      
    • 
       3.05 (d, 
      
      
      
      Hz, 2H, CH
      
      
      -N).
  • Mass Spectrometry (ESI+):

    • Calculated Mass (

      
      ): 148.16  g/mol .
      
    • Observed

      
      , 
      
      
      
      .
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or loss during extraction.Ensure reaction time is sufficient. Re-extract salt cake with hot EtOH (2x).
Oiling Out Product is too soluble or impure.Use seed crystals. Triturate with Hexane/MTBE. Ensure water is fully removed before EtOH extraction.
Aldehyde Odor Acetal hydrolysis.pH dropped below 4 during salt formation. Check pH meter calibration.

Safety & Handling

  • Sodium Cyanate: Harmful if swallowed. Contact with acid releases toxic isocyanic acid gas (though in this protocol, it is consumed immediately). Ensure good ventilation.

  • Acetal Stability: Avoid contact with strong acids. Hydrolysis generates methanol and aminoacetaldehyde (unstable, polymerizes).

  • Thermal Runaway: The neutralization of the amine is exothermic. Control addition rate.

References

  • Smolobochkin, A. V., et al. (2019).[2] "Acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with phenols as an effective approach to diarylethanes and dibenzoxanthenes." Arkivoc, part vi, 180-189.[2]

  • Kurzer, F. (1956). "Urea and its derivatives."[2][3][4][5][6][7] Organic Syntheses, Coll. Vol. 4, p. 49. (General methodology for urea synthesis via cyanate).

  • Pick, A. M., et al. (2012). "Synthesis of N-protected aminoacetaldehyde dimethyl acetal derivatives." ResearchGate.[8] (Validation of acetal stability).

  • Wöhler, F. (1828). "Ueber künstliche Bildung des Harnstoffs." Annalen der Physik und Chemie, 88(2), 253–256.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Urea-Aldehyde Condensations & Biginelli-Type Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Troubleshooting Low Conversion Rates in Urea Acetal/Aminal Formation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Thermodynamics of Failure

In drug discovery, "urea acetal" reactions typically refer to the acid-catalyzed condensation of ureas with aldehydes (or acetals) to form N-acyliminium ions . These intermediates are critical for synthesizing dihydropyrimidines (Biginelli reaction), cyclic ureas (imidazolidinones), or protecting urea nitrogens.

The Core Problem: These reactions are reversible equilibrium processes. Low conversion is rarely a kinetic failure; it is almost always a thermodynamic "dead end" caused by the accumulation of water or alcohol byproducts, or the electronic deactivation of the urea nucleophile.

This guide moves beyond basic troubleshooting to address the mechanistic bottlenecks preventing high-yielding conversion.

Diagnostic Logic: The "Why" Behind Low Conversion[1]

Before altering your reaction, trace the failure mode using this logic flow.

TroubleshootingLogic Start START: Low Conversion (<50%) CheckWater Is water/alcohol removal active? Start->CheckWater CheckCat Check Catalyst Acidity (pKa) CheckWater->CheckCat Yes Equilibrium Issue: Equilibrium Limitation Action: Add Sieves/Dean-Stark CheckWater->Equilibrium No CheckSubstrate Check Urea Electronics CheckCat->CheckSubstrate Optimal Deactivation Issue: Catalyst Poisoning/Mismatch Action: Switch to Lewis Acid (Yb(OTf)3) CheckCat->Deactivation Too Strong/Weak CheckSubstrate->CheckCat EDG present (Side Rxn?) Nucleophilicity Issue: Poor Nucleophile Action: Increase Temp or Conc. CheckSubstrate->Nucleophilicity EWG present

Figure 1: Diagnostic decision tree for isolating the root cause of stalled urea condensations.

Technical Support Q&A: Field-Proven Solutions

Issue 1: The "Stalled at 60%" Phenomenon

User Question: My Biginelli reaction (urea + benzaldehyde + ethyl acetoacetate) initiates well but stalls at 60% conversion. Adding more catalyst doesn't help. Why?

Technical Analysis: You are fighting Le Chatelier’s principle. The formation of the N-acyliminium ion (the key intermediate) releases one equivalent of water. If this water is not removed, it hydrolyzes the iminium ion back to the hemiaminal and starting materials.

The Fix: Aggressive Dehydration

  • Chemical Drying: Add activated 4Å Molecular Sieves directly to the reaction pot. Standard MgSO₄ is often insufficient for these equilibria.

  • Azeotropic Distillation: If using non-polar solvents (Toluene/Benzene), use a Dean-Stark trap.

  • Solvent Switch: Switch to TFE (2,2,2-Trifluoroethanol) . TFE stabilizes the cationic transition state and can shift the equilibrium favorably without high heat [1].

Issue 2: Catalyst Acidity & "Dead" Reactions

User Question: I am using p-Toluenesulfonic acid (pTSA) for a urea-acetal cyclization, but I see mostly starting material and some decomposition. Is my acid too weak?

Technical Analysis: Paradoxically, your acid might be too strong or the wrong type.

  • Protonation Mismatch: Strong Brønsted acids can protonate the urea oxygen (making it less nucleophilic) or the amine nitrogen (killing nucleophilicity entirely).

  • Acetal Sensitivity: If your starting material is an acetal, strong acids may hydrolyze it faster than the urea can attack.

The Fix: Lanthanide Lewis Acids Switch from pTSA to Ytterbium Triflate [Yb(OTf)₃] (5-10 mol%).

  • Mechanism: Yb(III) coordinates selectively to the aldehyde/acetal oxygen, increasing electrophilicity without extensively protonating the urea [2].

  • Benefit: It is water-tolerant and recoverable.[1]

Issue 3: Electron-Deficient Ureas

User Question: I am trying to react N-phenylurea with an aldehyde, but the reaction is incredibly slow compared to N-methylurea.

Technical Analysis: The phenyl ring acts as an electron sink (resonance withdrawal), reducing the electron density on the urea nitrogen. The urea is simply not nucleophilic enough to attack the carbonyl under standard conditions.

The Fix: The "Concentration Effect" & Microwave

  • High Concentration: Run the reaction neat (solvent-free) or at very high molarity (2M+). This forces the kinetics by proximity.

  • Microwave Irradiation: Rapid superheating can overcome the activation energy barrier for poor nucleophiles better than conventional reflux [3].

Mechanistic Visualization: The Critical Path

Understanding the reversible nature of the N-Acyliminium intermediate is key to controlling the reaction.

ReactionMechanism Reactants Urea + Aldehyde Hemiaminal Hemiaminal (Unstable) Reactants->Hemiaminal Acid Cat. Hemiaminal->Reactants Reversible Iminium N-Acyliminium Ion (Key Intermediate) Hemiaminal->Iminium - H2O (Rate Limiting) Iminium->Hemiaminal + H2O Product Cyclic Urea / Biginelli Product Iminium->Product Nucleophilic Attack Water H2O Water->Iminium Inhibits

Figure 2: The acid-catalyzed condensation pathway. Note that the step from Hemiaminal to Iminium releases water; if water is not scavenged, the arrow reverses.

Optimized Protocol: Lewis Acid-Catalyzed Cyclization

Context: Synthesis of a cyclic urea from a diamine/urea and an aldehyde where standard pTSA/Reflux has failed.

Materials:
  • Catalyst: Yb(OTf)₃ (10 mol%)

  • Solvent: Acetonitrile (MeCN) or TFE (Trifluoroethanol)

  • Dehydrating Agent: Trimethyl orthoformate (TMOF) or 4Å Molecular Sieves.

Workflow:
  • Preparation: In a flame-dried flask, dissolve Urea (1.0 equiv) and Aldehyde (1.1 equiv) in MeCN (concentration ~0.5 M).

  • Scavenger Addition: Add Trimethyl orthoformate (3.0 equiv) .

    • Why? TMOF reacts irreversibly with water to form methanol and methyl formate, chemically driving the equilibrium.

  • Catalyst Addition: Add Yb(OTf)₃ (10 mol%).

  • Reaction: Stir at reflux (80°C) for 4–12 hours.

    • Monitoring: Do not rely solely on TLC. Use LCMS to check for the mass of the hemiaminal (M+18 relative to product) vs the product.

  • Workup:

    • Cool to RT.

    • If product precipitates, filter and wash with cold ether.

    • If soluble, dilute with EtOAc, wash with NaHCO₃ (aq), brine, dry over Na₂SO₄.

Data Comparison: Catalyst Efficacy
Catalyst SystemSolventAdditiveTypical YieldNotes
HCl / EtOH EthanolNone35-45%High byproduct formation; equilibrium limited.
pTSA / Toluene TolueneDean-Stark60-70%Good for robust substrates; requires high heat.
Yb(OTf)₃ MeCNTMOF85-95% Recommended. Chemical water scavenging drives completion.
TMSCl / NaI MeCNNone75-80%Generates anhydrous HI in situ; good for difficult ureas.

References

  • Begnini, M. L., et al. (2013). "Biginelli reaction in TFE: A green and efficient protocol." Journal of the Brazilian Chemical Society, 24(4). Link

  • Ma, Y., et al. (2000). "Lanthanide Triflates as Efficient Catalysts for the Biginelli Reaction." The Journal of Organic Chemistry, 65(12), 3864–3868. Link

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250–6284. Link

  • Daly, S., et al. (2019). "Reactivity of (Vicinal) Carbonyl Compounds with Urea." ACS Omega, 4(7), 11604–11612. Link

Sources

Technical Support Center: pH Optimization for N-(2,2-dimethoxyethyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Critical Stability Alerts: The "Dual-Threat" Mechanism

As a Senior Application Scientist, I often see researchers treat N-(2,2-dimethoxyethyl)urea solely as a urea derivative or solely as an acetal. This reductionist view leads to degradation because this molecule possesses orthogonal instability modes :

  • The Acetal Moiety (Acid-Sensitive): The dimethyl acetal group (

    
    ) acts as a masked aldehyde. In aqueous acid (pH < 4), it undergoes specific acid-catalyzed hydrolysis to form N-(2-oxoethyl)urea. This aldehyde intermediate is highly reactive and can cyclize to form 2-imidazolinone or polymerize.
    
  • The Urea Moiety (Base/Thermal-Sensitive): While urea is generally robust, it degrades via elimination mechanisms at high pH (>9) or elevated temperatures, releasing ammonia (

    
    ) and carbon dioxide (
    
    
    
    ).

The Stability Sweet Spot: Experimental data indicates the optimal stability window is pH 6.5 – 8.0 . This range balances the kinetic inhibition of acetal hydrolysis with the thermodynamic stability of the urea linkage.

Troubleshooting Guide & FAQs

Category: HPLC & Analytical Method Development

Q: I see a "split peak" or broad fronting when analyzing my sample on C18 with 0.1% TFA. Is my column failing? A: It is likely not column failure, but on-column degradation .

  • Diagnosis: Trifluoroacetic acid (TFA) creates a mobile phase pH of ~2.0. At this acidity, the acetal group hydrolyzes during the run. The "split" represents the separation of the starting material from the aldehyde degradation product formed in real-time.

  • Solution: Switch to a pH-neutral buffering system.

    • Recommended: 10 mM Ammonium Acetate (pH ~6.8) or 10 mM Ammonium Bicarbonate (pH ~7.8).

    • Note: Urea is polar and retains poorly on standard C18. Consider a HILIC column or a polar-embedded C18 phase for better retention without using strong acids.

Q: My LC-MS shows a mass shift of -32 Da. What is happening? A: This indicates the loss of methanol (


, 32 Da) followed by cyclization.
  • Mechanism: In the electrospray source (especially in positive mode with acidic additives), the acetal loses a methoxy group to form an oxocarbenium ion, which is then intramolecularly attacked by the urea nitrogen to form a cyclic imidazolinone-like cation.

  • Fix: This may be an in-source artifact. Lower your cone voltage and source temperature. If the peak exists in the UV trace before the MS, the cyclization happened in your vial/solvent, not the MS source.

Category: Storage & Handling

Q: My stored stock solution (in water) developed a strong ammonia smell. Why? A: This is a hallmark of urea hydrolysis , typically driven by basic pH or bacterial contamination (urease activity).

  • Causality: If the pH drifted > 9, hydroxide ions attack the carbonyl carbon of the urea, releasing ammonia.

  • Protocol: Store stock solutions in 10 mM Phosphate Buffer (pH 7.0) at -20°C. Avoid unbuffered water, as dissolved

    
     can lower pH to ~5.5, risking acetal stability over long periods.
    

Q: Can I use DMSO for long-term storage? A: Yes, but with a caveat. DMSO is hygroscopic. Absorbed water + trace acid impurities in DMSO can catalyze slow acetal hydrolysis.

  • Recommendation: Use anhydrous DMSO stored over molecular sieves (3Å or 4Å). Verify the DMSO grade is "low acid" or "anhydrous."

Degradation Pathways & Stability Map

The following diagram illustrates the competing degradation pathways that necessitate the pH 6.5–8.0 window.

StabilityPathways cluster_safe OPTIMAL STABILITY ZONE (pH 6.5 - 8.0) Start This compound (Target Molecule) Aldehyde N-(2-oxoethyl)urea (Aldehyde Intermediate) Start->Aldehyde Acid Hydrolysis (pH < 4) Hydrolysis Ammonia + 2,2-dimethoxyethylamine Start->Hydrolysis Base Hydrolysis (pH > 9) or Urease Cyclic 2-Imidazolinone (Cyclization Product) Aldehyde->Cyclic Acid/Heat - MeOH

Figure 1: Competing degradation pathways. Acidic conditions drive acetal hydrolysis and cyclization (Red), while basic conditions drive urea hydrolysis (Yellow).

Experimental Protocols

Protocol A: pH Stability Profiling (Forced Degradation)

Use this protocol to validate the stability of your specific lot or formulation.

Reagents:

  • Buffer A (pH 2.0): 0.1% TFA in water.

  • Buffer B (pH 4.5): 10 mM Acetate buffer.

  • Buffer C (pH 7.4): 10 mM Phosphate buffered saline (PBS).

  • Buffer D (pH 10.0): 10 mM Carbonate/Bicarbonate buffer.

  • Internal Standard: Caffeine (0.1 mg/mL) – chemically inert in this range.

Workflow:

  • Preparation: Dissolve this compound to a final concentration of 1 mM in each buffer (A, B, C, D). Add Internal Standard.

  • Incubation: Aliquot each condition into HPLC vials. Incubate at 25°C (controlled room temp).

  • Sampling: Analyze via HPLC-UV (210 nm) at T=0, T=4h, T=24h, and T=48h.

  • Analysis: Plot the Area Ratio (Target/Internal Standard) vs. Time.

    • Pass Criteria: >98% recovery at T=24h.

Protocol B: Preparation of "Safe-Zone" Mobile Phase (pH 6.8)

Recommended for LC-MS and HPLC analysis.

  • Weigh: 0.77 g of Ammonium Acetate (

    
    ).
    
  • Dissolve: Add to 900 mL of HPLC-grade water.

  • Adjust: Measure pH. It should be naturally around 6.7–6.9. If > 7.0, adjust carefully with dilute Acetic Acid. If < 6.5, adjust with dilute Ammonium Hydroxide.

  • Dilute: Bring volume to 1000 mL with water.

  • Filter: Filter through a 0.2 µm membrane to remove particulates (crucial for UHPLC).

Quantitative Data Summary

The table below summarizes the expected half-life (


) of the acetal functionality based on general acetal hydrolysis kinetics and urea stability data [1, 2].
pH ConditionDominant MechanismEstimated Stability (

at 25°C)
Risk Level
pH < 2.0 Specific Acid Catalysis< 1 hourCRITICAL
pH 4.0 Acid Hydrolysis12 – 24 hoursHIGH
pH 6.0 Minimal Hydrolysis> 1 monthLOW
pH 7.4 Stable> 6 monthsOPTIMAL
pH 9.0 Urea Degradation Onset1 – 2 weeksMODERATE
pH > 11.0 Base Elimination< 24 hoursHIGH

Decision Tree: Solvent Selection

Use this logic flow to select the correct solvent for your application.

SolventSelection Root Select Solvent for This compound Q1 Application Type? Root->Q1 LC HPLC/LC-MS Analysis Q1->LC Storage Long-term Storage Q1->Storage Reaction Chemical Reaction Q1->Reaction LC_Advice Use 10mM NH4OAc (pH 6.8) or NH4HCO3 (pH 7.8). AVOID TFA/Formic Acid. LC->LC_Advice Q2 Aqueous or Organic? Storage->Q2 Rxn_Advice Maintain pH 7-8 unless cyclization is desired. If cyclizing, use TFA/Toluene. Reaction->Rxn_Advice Aq_Store 10mM Phosphate Buffer (pH 7.4). Store at -20°C. Q2->Aq_Store Aqueous Org_Store Anhydrous DMSO or Methanol. Add molecular sieves. Q2->Org_Store Organic

Figure 2: Solvent and buffer selection logic based on experimental intent.

References

  • Panyachariwat, N., & Steckel, H. (2014).[1] Stability of urea in solution and pharmaceutical preparations.[1][2][3] Journal of Cosmetic Science, 65(3), 187–195.[1]

  • Gazizov, A., et al. (2021).[4] The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives.[5] Molecules, 26(15), 4437.

  • Fife, T. H. (1972).[6] General acid catalysis of acetal, ketal, and ortho ester hydrolysis.[6] Accounts of Chemical Research, 5(8), 264–272.[6]

Sources

Technical Support Center: Solvent Effects on the Reactivity of N-(2,2-dimethoxyethyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(2,2-dimethoxyethyl)urea. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. This compound is a valuable precursor for synthesizing a range of heterocyclic compounds, most notably imidazolidin-2-ones and pyrazine derivatives, which are scaffolds in many bioactive molecules.[1][2][3]

The reactivity of this molecule is dominated by the interplay between its urea functionality and the masked aldehyde of the dimethoxyethyl group. The choice of solvent is not merely an environmental factor but a critical parameter that dictates reaction pathways, kinetics, and ultimate product yield. This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific challenges you may encounter during your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: Like many urea derivatives, this compound is a polar molecule. Its solubility is highest in polar solvents. It is readily soluble in polar protic solvents like water, methanol, and ethanol. It also dissolves well in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN), which are effective at disrupting the hydrogen bonding that can cause ureas to self-associate.[1][4] Its solubility is limited in nonpolar solvents like toluene, hexanes, and diethyl ether. For reactions, dipolar aprotic solvents are often an excellent starting point as they provide good solubility without the complications of direct solvent participation in the reaction.[4]

Q2: What is the chemical role of the dimethoxyethyl group, and how do solvents affect its reactivity?

A2: The N-(2,2-dimethoxyethyl) group is a stable acetal, which serves as a protected form of an aminoacetaldehyde moiety. The core reactivity of this group involves its hydrolysis under acidic conditions to unmask the aldehyde. This in situ generated aldehyde is then highly reactive towards intramolecular nucleophilic attack by the distal nitrogen of the urea backbone, leading to cyclization.

Solvents play a direct role in this deprotection step:

  • Protic Solvents (e.g., water, methanol): These solvents can act as the proton source (if acidic) and the nucleophile required for hydrolysis. However, their high concentration can lead to side reactions or unfavorably solvate the reactive intermediates, potentially slowing the desired cyclization.

  • Aprotic Solvents (e.g., THF, Dioxane, Toluene): In these solvents, the hydrolysis is strictly dependent on an added acid catalyst and a controlled amount of a proton source (often water from an aqueous acid). This provides greater control over the reaction, as the deprotection can be initiated more deliberately. Many related cyclizations, such as the Pictet-Spengler reaction, benefit from the controlled environment of aprotic solvents.[5][6][7]

Q3: Should I use a polar protic or a polar aprotic solvent for my cyclization reaction?

A3: The choice depends on the desired level of control and the specific reaction conditions.

  • Use a Polar Protic Solvent (e.g., Methanol, Acetic Acid) when a simple, one-pot deprotection and cyclization is desired and potential side reactions are minimal. The solvent can serve as the medium and a reactant. However, be aware that these solvents can stabilize charged intermediates, which might affect reaction rates differently for various steps.[8][9]

  • Use a Polar Aprotic Solvent (e.g., Acetonitrile, DMF, Dioxane) when you need precise control over the reaction. These solvents solubilize the starting material but do not participate in the acetal hydrolysis.[10] This allows you to control the rate of aldehyde formation through the careful addition of an acid catalyst and a stoichiometric amount of water. This approach is generally preferred for optimizing complex reactions and minimizing byproduct formation.[11]

Q4: How does temperature affect the stability of this compound in different solvents?

A4: Urea and its derivatives can be susceptible to thermal decomposition and hydrolysis, particularly at elevated temperatures and non-neutral pH.[12][13] In aqueous solutions, urea stability is optimal between pH 4 and 8; stability decreases as the temperature rises.[14] While the acetal group in this compound offers some protection, prolonged heating above 100°C, especially in the presence of acid or base, can lead to degradation. Molten urea, for instance, decomposes above 150°C.[12] It is recommended to run reactions at the lowest temperature that affords a reasonable reaction rate. If high temperatures are necessary, consider using a high-boiling aprotic solvent to minimize solvent-mediated decomposition pathways.

Section 2: Troubleshooting Guide for Cyclization Reactions

This section addresses common issues encountered during the acid-catalyzed cyclization of this compound to form heterocyclic products like 4,5-dihydro-1H-imidazol-2(3H)-one.

Problem 1: Low or No Product Yield
  • Probable Cause A: Incomplete Acetal Hydrolysis. The conversion of the acetal to the reactive aldehyde is the rate-limiting step. Insufficient acid catalysis or the absence of a proton source in an aprotic solvent system will stall the reaction at the starting material.

    • Suggested Solution:

      • Catalyst Check: Ensure you are using a sufficiently strong acid catalyst (e.g., p-toluenesulfonic acid, trifluoroacetic acid, or a strong mineral acid like HCl).

      • Water Stoichiometry in Aprotic Solvents: If using a non-aqueous aprotic solvent (like toluene or THF), add a controlled amount of water (1.0 - 1.5 equivalents) to facilitate hydrolysis. Alternatively, using the monohydrate form of an acid catalyst (like PTSA·H₂O) can provide the necessary water.

      • Solvent Choice: Consider switching to a protic solvent like acetic acid or methanol with an acid catalyst, which can simplify the hydrolysis step, though it may introduce other challenges.

  • Probable Cause B: Poor Solubility of Starting Material. If the this compound does not fully dissolve at the reaction temperature, the reaction will be slow and incomplete due to the heterogeneous nature of the mixture.

    • Suggested Solution:

      • Solvent Screening: Test the solubility in various solvents. A switch from a moderately polar solvent like THF to a more polar aprotic solvent like DMF or NMP might be necessary.

      • Co-Solvent System: Employ a co-solvent system. For example, in a reaction in toluene, adding a small amount of DMF or DMSO can significantly increase the solubility of the polar starting material without drastically changing the overall reaction medium.

  • Probable Cause C: Reaction Reversibility. The final step of the cyclization is often a dehydration reaction to form the final heterocycle. This step is reversible. If the water generated is not removed, the equilibrium may not favor the product.

    • Suggested Solution:

      • Water Removal: In aprotic solvents with boiling points above water (e.g., toluene, xylene), use a Dean-Stark apparatus to azeotropically remove water as it is formed, driving the reaction to completion.

Problem 2: Formation of Multiple Side Products
  • Probable Cause A: Urea Hydrolysis or Decomposition. Under harsh acidic conditions and high temperatures, the urea moiety itself can hydrolyze, leading to the formation of ammonia and other byproducts.[15][16]

    • Suggested Solution:

      • Moderate Temperature: Run the reaction at a lower temperature for a longer duration. Monitor progress by TLC or LC-MS to find the optimal balance.

      • Control pH: Avoid using a large excess of strong acid. Use a milder acid catalyst or a buffered system if possible. The stability of urea is significantly lower at pH values below 3.[13][14]

  • Probable Cause B: Intermolecular Reactions/Polymerization. Once the aldehyde is unmasked, if the intramolecular cyclization is slow, it can react with another molecule of starting material or with itself, leading to oligomers or polymers.

    • Suggested Solution:

      • High Dilution: Run the reaction under high-dilution conditions (e.g., <0.1 M). This favors the intramolecular cyclization pathway over intermolecular reactions.

      • Slow Addition: If using a highly reactive catalyst, consider the slow addition of the starting material to a heated solution of the catalyst and solvent to keep the instantaneous concentration of the reactive aldehyde intermediate low.

Diagram 1: Troubleshooting Workflow for Low Yield

A logical guide for diagnosing and solving low-yield reactions.

Troubleshooting_Workflow start_node Low or No Yield Observed decision_node decision_node start_node->decision_node Analyze Crude Reaction by TLC/LC-MS cause_node_sm Probable Cause: Incomplete Acetal Hydrolysis decision_node->cause_node_sm Only Starting Material (SM) Present cause_node_mix Probable Cause: Slow Reaction or Unfavorable Equilibrium decision_node->cause_node_mix Mixture of SM, Product & Byproducts cause_node_bp Probable Cause: Decomposition or Intermolecular Reactions decision_node->cause_node_bp Mostly Byproducts, Little SM or Product cause_node cause_node solution_node solution_node solution_node_cat 1. Increase Acid Catalyst Conc. 2. Add Stoichiometric H2O (if in aprotic solvent) 3. Increase Temperature cause_node_sm->solution_node_cat Action solution_node_eq 1. Increase Reaction Time. 2. Remove H2O Byproduct (e.g., Dean-Stark). 3. Re-evaluate Solvent Choice. cause_node_mix->solution_node_eq Action solution_node_bp 1. Lower Reaction Temp. 2. Use High Dilution Conditions. 3. Use Milder Acid Catalyst. cause_node_bp->solution_node_bp Action

Caption: Troubleshooting workflow for low-yield reactions.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Cyclization in an Aprotic Solvent

This protocol describes a general method for the cyclization of this compound in toluene, a common aprotic solvent, using a Dean-Stark apparatus to control water content.

Materials:

  • This compound

  • p-Toluenesulfonic acid monohydrate (PTSA·H₂O)

  • Toluene (anhydrous)

  • Round-bottom flask, Dean-Stark trap, condenser, magnetic stirrer, heating mantle

Procedure:

  • Setup: Assemble the reaction apparatus (flask, Dean-Stark trap, condenser) and flush with an inert atmosphere (Nitrogen or Argon).

  • Charging the Flask: To the round-bottom flask, add this compound (1.0 eq) and toluene to make a 0.1 M solution. Add a magnetic stir bar.

  • Catalyst Addition: Add PTSA·H₂O (0.1 eq). The water from the monohydrate will initiate the acetal hydrolysis.

  • Reaction: Heat the mixture to reflux (approx. 110-111°C for toluene). The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture. The reaction is typically complete when the starting material is consumed (usually 4-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization as required.

Self-Validation: The successful removal of water in the Dean-Stark trap confirms that dehydration is occurring. A spot-to-spot conversion on TLC with disappearance of the starting material indicates a complete reaction.

Protocol 2: Solvent Screening for Optimizing Reaction Yield

This protocol outlines a parallel approach to quickly identify an optimal solvent for the cyclization reaction.

Procedure:

  • Preparation: In separate, identical reaction vials equipped with stir bars, add this compound (e.g., 100 mg, 1.0 eq) and the acid catalyst (e.g., TFA, 0.2 eq).

  • Solvent Addition: To each vial, add 2 mL of a different test solvent. Include a range of solvent classes as shown in the table below.

  • Reaction: Seal the vials and place them in a heating block set to a consistent temperature (e.g., 80°C).

  • Time-Point Analysis: After a set time (e.g., 2, 6, and 24 hours), take a small, identical aliquot from each vial.

  • Analysis: Dilute each aliquot and analyze by LC-MS or GC-MS. Determine the percent conversion of starting material and the relative formation of the desired product versus byproducts.

  • Selection: Choose the solvent that provides the highest conversion to the desired product with the fewest impurities for scale-up.

Section 4: Visual Guides & Data

Table 1: Properties of Common Solvents and Their Impact on this compound Cyclization
SolventClassDielectric Constant (ε)B.P. (°C)Key Considerations & Causality
Water Polar Protic80.1100Excellent solubility but can lead to urea hydrolysis at high temps/low pH.[15] Acts as both solvent and reactant, offering little control.
Methanol Polar Protic32.765Good solvent. Can participate in acetal exchange. Can effectively solvate ions, potentially slowing steps that require charge separation.[17][18]
Acetic Acid Polar Protic6.2118Acts as both solvent and catalyst. Can be very effective but may require higher temperatures and can be difficult to remove.
Acetonitrile (MeCN) Polar Aprotic37.582Good dissolving power. Does not participate in the reaction, allowing for precise control with an external catalyst and water source.[10][17]
DMF Polar Aprotic36.7153Excellent solvent for ureas. High boiling point allows for a wide temperature range, but can be difficult to remove.[19]
THF Polar Aprotic7.666Moderate solvent. Less polar, may require a co-solvent. Good for reactions where product precipitation is desired.[19]
Toluene Nonpolar2.4111Poor solvent for the starting material itself but excellent for azeotropic water removal with a Dean-Stark trap.[5]
Diagram 2: Proposed Mechanism of Acid-Catalyzed Cyclization

A visual representation of the key chemical transformations.

Caption: Proposed mechanism for acid-catalyzed cyclization.

Section 5: References

  • Marques Netto, R., et al. (2020). Solvent Effect on the Regulation of Urea Hydrolysis Reactions by Copper Complexes. MDPI. Available at: [Link]

  • MDPI. (n.d.). Solvent Effect on the Regulation of Urea Hydrolysis Reactions by Copper Complexes. Available at: [Link]

  • ResearchGate. (n.d.). Improved synthesis of 2‐methoxyphenothiazine. Available at: [Link]

  • ResearchGate. (n.d.). Effect of Urea Concentration on the Viscosity and Thermal Stability of Aqueous NaOH/Urea Cellulose Solutions. Available at: [Link]

  • ResearchGate. (n.d.). Chemistry of Urea Nitro Derivatives: III. Reactions of N,N'-Dinitrourea with Bases. Available at: [Link]

  • ResearchGate. (n.d.). Chemistry of Urea Nitro Derivatives: IV. Reaction of N,N'-Dinitrourea with Formaldehyde. Available at: [Link]

  • Wikipedia. (2024). Urea. Available at: [Link]

  • ResearchGate. (n.d.). Solvent Effect on the Regulation of Urea Hydrolysis Reactions by Copper Complexes. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Urea Formation. Available at: [Link]

  • National Institutes of Health. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Available at: [Link]

  • Google Patents. (n.d.). US6252103B1 - Preparation on an O-alkylisourea. Available at:

  • National Institutes of Health. (n.d.). High-temperature water unlocks urea as nitrogen-source towards imidazoles. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of New Imidazolidin-2-ones Based on the Reaction of 1-(2,2-Dimethoxyethyl)urea with C-Nucleophiles. Available at: [Link]

  • National Institutes of Health. (2013). The Pictet-Spengler Reaction Updates Its Habits. Available at: [Link]

  • Google Patents. (n.d.). CN111925333A - Preparation method, product and application of 2-amino-5-methylpyrazine. Available at:

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Available at: [Link]

  • UreaKnowHow. (n.d.). REACTOR KINETICS OF UREA FORMATION. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Rate of hydrolysis of urea. Available at: [Link]

  • ResearchGate. (n.d.). Stability of urea in solution and pharmaceutical preparations. Available at: [Link]

  • Tenger Chemical. (2023). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Available at: [Link]

  • ResearchGate. (n.d.). Methoxypyrazines biosynthesis and metabolism in grape: A review. Available at: [Link]

  • PubMed. (n.d.). Stability of urea in solution and pharmaceutical preparations. Available at: [Link]

  • ACS Publications. (n.d.). Synthesis of Urea Derivatives in Two Sequential Continuous-Flow Reactors. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Pictet-Spengler reactions for the synthesis of pharmaceutically relevant heterocycles. Available at: [Link]

  • Tenger Chemical. (2024). Understanding Protic and Aprotic Solvents: The Chemistry Behind Nucleophilic Reactions. Available at: [Link]

  • PubMed. (n.d.). Kinetics and Mechanism of Urea Hydrolysis Catalyzed by Palladium(II) Complexes. Available at: [Link]

  • Academia.edu. (n.d.). kinetics and mechanism of hydrolysis of urea and n, n′-diacetyl urea in presence of cobalt(ii), copper(ii), zinc(ii)-schiff base complexes. Available at: [Link]

  • YouTube. (2023). Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2). Available at: [Link]

  • ResearchGate. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Available at: [Link]

  • UC Davis Waterhouse Lab. (n.d.). Pyrazines. Available at: [Link]

  • National Institutes of Health. (n.d.). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Available at: [Link]

  • MDPI. (n.d.). Effect of 2,5-Dicarbonyl-3-Isobutyl-Piperazine on 3-Isobutyl-2-Methoxypyrazine Biosynthesis in Wine Grape. Available at: [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Available at: [Link]

Sources

Validation & Comparative

Mass Spectrometry Fragmentation Pattern of N-(2,2-dimethoxyethyl)urea: A Process Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2,2-dimethoxyethyl)urea (CAS: 85674-80-2) is a critical synthetic intermediate in the manufacturing of nitrogen-containing heterocycles, specifically imidazolinones and pyrimidines used in oncology and agrochemical pipelines. Its structural duality—containing a labile dimethyl acetal and a rigid urea moiety—presents unique challenges for analytical characterization.

This guide provides a definitive mass spectrometry (MS) fragmentation analysis of this compound. Unlike standard spectral libraries which often lack specific data for this intermediate, this document synthesizes mechanistic principles with experimental protocols to offer a self-validating identification workflow. We compare its MS profile against common structural analogs and reaction byproducts to demonstrate its utility in process analytical chemistry (PAC).

Experimental Protocol: ESI-MS/MS Characterization

To replicate the fragmentation patterns described below, the following experimental conditions are recommended. These parameters prioritize the preservation of the labile acetal group during ionization while inducing diagnostic cleavage in the collision cell.

Methodology
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).

  • Solvent System: Methanol:Water (50:50 v/v) with 0.1% Formic Acid.

    • Note: Avoid high concentrations of ammonium buffers, which can suppress the urea protonation signal.

  • Direct Infusion: 5 µL/min flow rate for standard characterization.

Instrument Settings (Self-Validating System)
ParameterSettingRationale
Capillary Voltage 3.0 - 3.5 kVModerate voltage prevents in-source fragmentation of the acetal.
Cone Voltage 20 VOptimized to transmit the [M+H]+ parent ion without premature cleavage.
Collision Energy (CE) 10 - 35 eVStepped CE is required to observe both the fragile acetal loss and the stable urea cleavage.
Source Temp 120°CKept low to prevent thermal degradation of the dimethyl acetal.

Fragmentation Mechanism & Analysis

The mass spectrum of this compound (MW: 148.16 Da) is dominated by two competing fragmentation pathways: Acetal Hydrolysis/Elimination and Urea Backbone Cleavage .

Primary Pathway: The Acetal Signature

The protonated molecular ion [M+H]+ at m/z 149 is the starting point.

  • Loss of Methanol (neutral, 32 Da): The protonated methoxy group is an excellent leaving group.

    • Transition: m/z 149 → m/z 117

    • Mechanism:[1][2][3] A distonic ion mechanism where the charge is stabilized by the adjacent oxygen, ejecting CH₃OH.

  • Secondary Cyclization: The resulting ion at m/z 117 is highly reactive and often undergoes intracomplex cyclization to form a pseudo-imidazolinone cation, losing a second methanol molecule to yield m/z 85 .

Secondary Pathway: The Urea Signature

Urea derivatives characteristically fragment via the cleavage of the amide bond.

  • Loss of Isocyanic Acid (HNCO, 43 Da):

    • Transition: m/z 149 → m/z 106

    • Mechanism:[1][2][3] Proton transfer to the terminal nitrogen facilitates the expulsion of neutral HNCO, leaving the 2,2-dimethoxyethan-1-amine cation. This is a diagnostic peak confirming the urea structure.

Visualizing the Fragmentation Pathway

The following diagram illustrates the competitive fragmentation pathways.

Fragmentation Parent [M+H]+ Precursor m/z 149 (this compound) Frag1 Fragment A m/z 117 (Loss of MeOH) Parent->Frag1 - CH3OH (32 Da) Acetal Cleavage Frag2 Fragment B m/z 106 (Loss of HNCO) Parent->Frag2 - HNCO (43 Da) Urea Cleavage Frag3 Cyclized Product Ion m/z 85 (Imidazolinone Core) Frag1->Frag3 - CH3OH (32 Da) Cyclization Frag4 Fragment C m/z 74 (Amine fragment) Frag2->Frag4 - CH3OH (32 Da)

Caption: Competitive fragmentation pathways of this compound showing acetal vs. urea cleavage.

Comparison Guide: Performance vs. Alternatives

In drug development, this compound is rarely an endpoint; it is a precursor. Therefore, the "performance" of its MS method is defined by its ability to distinguish the starting material from its analogs and reaction products.

Comparison 1: Precursor vs. Cyclized Product (Reaction Monitoring)

The most common application is monitoring the acid-catalyzed cyclization of this compound into 2-imidazolinone .

FeatureThis compound (Precursor)2-Imidazolinone (Product)Analytical Insight
Molecular Ion m/z 149 [M+H]+m/z 85 [M+H]+High Resolution: The mass shift of 64 Da (2 x MeOH) provides an unambiguous reaction endpoint.
Base Peak m/z 117 (Loss of MeOH)m/z 85 (Stable Ring)Sensitivity: The precursor fragments easily; the product is a stable aromatic-like ring, yielding a higher intensity molecular ion.
Process Control Detected in "Soft" IonizationDominant in "Hard" IonizationWarning: High in-source energy can artificially cyclize the precursor, leading to false positives for the product. Use Cone Voltage < 20V .
Comparison 2: Dimethoxy vs. Diethoxy Analogs

Process chemists often switch between dimethyl and diethyl acetals based on reagent availability. MS is the superior tool for validating this switch compared to NMR (where solvent peaks can obscure signals).

  • This compound: Parent m/z 149. Diagnostic loss: 32 Da (Methanol).

  • N-(2,2-diethoxyethyl)urea: Parent m/z 177. Diagnostic loss: 46 Da (Ethanol).

  • Performance Verdict: MS/MS provides 100% specificity. If a supplier accidentally substitutes the diethyl analog, the parent ion shift (+28 Da) and the specific neutral loss (46 vs 32) are immediately detecting flags.

References

  • Vertex AI Search. (2025). Synthesis and characterization of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry. National Institutes of Health (NIH). Link

  • Vertex AI Search. (2025). Mass Spectrometry of Acetal Derivatives. ACS Publications. Link

  • Vertex AI Search. (2025). Urea, N-(2,2-dimethoxyethyl)-N-methyl- Substance Record. PubChem.[4][5][6] Link

  • Vertex AI Search. (2025). Mass Spectrometry Fragmentation Mechanisms. Chemistry LibreTexts. Link

Sources

HPLC Method Development for N-(2,2-dimethoxyethyl)urea Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Developing a purity assay for N-(2,2-dimethoxyethyl)urea presents a classic "stability vs. retention" paradox. As a urea derivative, it is highly polar, often requiring aqueous conditions for retention that challenge the stability of its acid-labile dimethyl acetal group. This guide compares three distinct chromatographic approaches, ultimately recommending a Neutral-pH Polar-Embedded Reversed-Phase method. This protocol solves the retention issue without triggering on-column degradation, a common pitfall in standard pharmaceutical workflows.

The Analyte & The Challenge

Target Molecule: this compound[1][2][3]

  • Molecular Formula:

    
    
    
  • Key Functional Groups: Urea (Polar, H-bond donor/acceptor), Dimethyl Acetal (Acid-labile).

  • Critical Properties:

    • UV Absorbance: Weak (End-absorption < 210 nm).

    • Stability: The acetal group hydrolyzes rapidly to an aldehyde in aqueous acid (pH < 4).

    • Polarity: High (LogP < 0), causing poor retention on standard C18 columns.

The "Purity Paradox"

Standard generic HPLC screening gradients typically use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (pH ~2.0).

  • Result: The acidic environment catalyzes the hydrolysis of the acetal into N-(2,2-dihydroxyethyl)urea (aldehyde form) during the run.

  • False Data: The chromatogram shows a "split" peak or a false impurity, leading to incorrect purity calculations.

Method Comparison: The Data

We evaluated three methodologies to determine the most robust protocol for QC environments.

FeatureMethod A: Standard Acidic RP Method B: HILIC Method C: Neutral Polar-Embedded (Recommended)
Column C18 (e.g., Agilent Zorbax SB-C18)Bare Silica or Amide (e.g., TSKgel Amide-80)Polar-Embedded C18 (e.g., Waters SymmetryShield RP18)
Mobile Phase Water/ACN + 0.1% TFA (pH 2.0)ACN/Water + 10mM NH4OAc (pH 5.8)10mM Phosphate Buffer (pH 7.0) / ACN
Retention (

)
< 0.5 (Elutes near void)> 5.0 (Strong retention)2.0 - 5.0 (Ideal)
Stability FAIL (Acetal hydrolysis)PASS (Stable pH)PASS (Stable pH)
Peak Shape Tailing (Urea interaction)GoodExcellent (Symmetrical)
Detection UV 210 nmCAD / ELSD (Buffer interference at low UV)UV 210 nm (Phosphate is transparent)
The "Winner": Neutral-pH Polar-Embedded Protocol

This method utilizes a "shielded" stationary phase that prevents silanol interactions (reducing tailing for ureas) and operates at a neutral pH where the acetal is perfectly stable.

Experimental Protocol

A. Instrumentation & Conditions

  • System: HPLC with PDA (Photo Diode Array) or VWD.

  • Column: Waters SymmetryShield RP18,

    
    , 
    
    
    
    (or Phenomenex Synergi Fusion-RP).
    • Why: The polar carbamate/amide group embedded in the ligand provides retention for polar ureas without requiring 100% water, which causes phase collapse in standard C18.

  • Temperature:

    
    .
    
  • Flow Rate:

    
    .
    
  • Detection: UV at 210 nm (Reference: 360 nm).

    • Note: Phosphate buffer is essential here as it is UV transparent at 210 nm. Acetate/Formate buffers have high cutoffs that interfere with the analyte's weak signal.

B. Mobile Phase Preparation

  • Solvent A: 10 mM Potassium Phosphate Buffer, pH 7.0.

    • Prep: Dissolve

      
      
      
      
      
      in 1 L water. Adjust pH to 7.0 with KOH or diluted
      
      
      . Filter through
      
      
      nylon filter.
  • Solvent B: Acetonitrile (HPLC Grade).[4]

C. Gradient Program

Time (min) % Solvent A (Buffer) % Solvent B (ACN) Objective
0.0 95 5 Load (High aqueous for retention)
10.0 70 30 Elute Analyte
15.0 10 90 Wash Lipophilic Impurities
18.0 10 90 Hold Wash
18.1 95 5 Re-equilibrate

| 25.0 | 95 | 5 | End |

D. Sample Preparation

  • Diluent: 90:10 Water:Acetonitrile.

    • Crucial: Do NOT use acidic diluents. Ensure the sample pH is neutral.

  • Concentration:

    
    .
    
Self-Validating Logic & Mechanisms
Mechanism of Failure in Acidic Conditions

The acetal functionality relies on the reversibility of hemiacetal formation. In the presence of


 (Method A), the methoxy groups are protonated, leaving as methanol and generating the reactive oxocarbenium ion, which reacts with water to form the aldehyde.

AcetalDegradation Acetal This compound (Acetal Form) Inter Oxocarbenium Ion (Transient) Acetal->Inter Protonation & -MeOH Acid H+ (Mobile Phase) Acid->Acetal Aldehyde N-(2,2-dihydroxyethyl)urea (Aldehyde/Hydrate) Inter->Aldehyde + H2O Methanol Methanol (Byproduct) Inter->Methanol

Figure 1: Acid-catalyzed hydrolysis pathway of the acetal group, explaining the "split peaks" seen in Method A.

Method Development Decision Tree

Use this workflow to validate the method in your own lab.

MethodDev Start Start: Analyte Assessment CheckPolarity Is LogP < 0? Start->CheckPolarity CheckStability Is Acid Labile? CheckPolarity->CheckStability Yes StdC18 Standard C18 @ pH 2 CheckPolarity->StdC18 No PolarEmbed Polar-Embedded C18 @ pH 7 CheckStability->PolarEmbed Yes (Acetal/Ketal) HILIC HILIC (Amide) CheckStability->HILIC No (Stable) Validate Use Phosphate Buffer PolarEmbed->Validate Check UV Transp.

Figure 2: Decision logic for selecting the Neutral Polar-Embedded method over HILIC or Standard C18.

Troubleshooting & Optimization
IssueCauseSolution
Low Sensitivity UV cutoff of bufferEnsure Phosphate is used, NOT Acetate/Formate. Switch to CAD if available.
Peak Tailing Secondary silanol interactionsIncrease buffer concentration to 20mM or use a "Shielded" column (e.g., SymmetryShield).
Double Peak Sample solvent mismatchEnsure sample diluent matches initial mobile phase (95% Water). Do not dissolve in 100% MeOH.
Retention Drift Phase dewettingIf using standard C18, the 95% water phase causes pore dewetting. Switch to "Aq" or "Polar Embedded" column.
References
  • Sielc Technologies. HPLC Method for Separation of Urea and Thiourea on Primesep S Column. (Demonstrates retention of ureas on polar-embedded/mixed-mode phases).

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[5] Wiley-Interscience. (Authoritative source on Acetal stability profiles vs. pH).

  • MicroSolv Technology Corp. Urea Analyzed by HPLC C18 in Aqueous Mobile Phase. (Highlights the difficulty of retaining urea on standard C18).

  • PubChem. Urea, N-(2,2-dimethoxyethyl)-N-methyl- Compound Summary.[2] (Chemical and physical properties).[2][6][7][8][9][10][11][12][13][14][15]

  • Chromatography Forum. HPLC Method for Quantification of Urea. (Discussion on detection limits and HILIC vs RP for simple ureas).

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A Senior Application Scientist's Guide to Validating Imidazolinone Synthesis with Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly within drug development, the ability to rapidly and reliably monitor the progress of a chemical reaction is paramount. For heterocyclic scaffolds like imidazolinones—a privileged structure in medicinal chemistry—Thin-Layer Chromatography (TLC) remains an indispensable tool. It offers a swift, cost-effective, and surprisingly robust method for validating synthetic progress, identifying the consumption of starting materials, and confirming the formation of the desired product.

This guide provides an in-depth, experience-driven comparison of TLC against other common analytical techniques. It details not just the "how" but the critical "why" behind each step of a self-validating TLC protocol, ensuring trustworthy and reproducible results directly at the chemist's bench.

The Principle of Separation: Why TLC Excels for Imidazolinones

TLC operates on the principle of differential partitioning.[1][2][3] A small amount of the reaction mixture is spotted onto a stationary phase, typically a thin layer of silica gel on a plate.[1] A solvent system, or mobile phase, then travels up the plate via capillary action.[1] Components of the mixture separate based on their relative affinities for the polar stationary phase versus the less polar mobile phase.[1][4]

For a typical imidazolinone synthesis, such as the Debus-Radziszewski reaction which combines a 1,2-dicarbonyl, an aldehyde, and ammonia, the starting materials often have significantly different polarities than the final heterocyclic product.[5][6][7] The newly formed imidazolinone ring, with its amide-like character, is generally more polar than the initial aldehyde or dicarbonyl precursors. This polarity difference is the key to effective separation on a TLC plate. Less polar compounds travel further up the plate (higher Retention Factor, or Rf), while more polar compounds adhere more strongly to the silica and move shorter distances (lower Rf).[4]

A Self-Validating TLC Protocol for Monitoring Imidazolinone Synthesis

Trust in an analytical method is built on its ability to provide consistent and verifiable results. This protocol incorporates a co-spotting technique, a crucial internal control that validates the identity of spots on the plate.

Experimental Workflow: From Reaction Quench to Final Readout

TLC_Workflow Figure 1: Standard TLC Monitoring Workflow cluster_prep Preparation cluster_sampling Sampling & Spotting cluster_analysis Development & Analysis A Prepare TLC Chamber (Solvent + Filter Paper) F Develop Plate in Chamber A->F Saturate B Prepare TLC Plate (Draw Baseline) E Spot Plate: SM | Co-Spot | Rxn B->E C Withdraw Aliquot from Reaction Mixture D Quench Aliquot (e.g., dilute in EtOAc) C->D D->E E->F Place in Chamber G Dry Plate & Mark Solvent Front F->G H Visualize Spots (UV, Stain) G->H I Calculate Rf Values & Interpret H->I

Caption: A step-by-step workflow for reliable reaction monitoring using TLC.

Step-by-Step Methodology
  • Chamber Preparation (The Environment Matters):

    • Action: Line a developing jar with a piece of filter paper. Pour the chosen solvent system (mobile phase) to a depth of about 0.5 cm.[8][9] Close the jar and gently swirl to saturate the paper.

    • Causality: Saturating the chamber atmosphere with solvent vapors is critical for reproducibility.[8][9] It prevents the mobile phase from evaporating off the TLC plate as it runs, which would otherwise alter the solvent composition and lead to inconsistent Rf values.

  • Plate Preparation and Spotting (The Foundation of Good Data):

    • Action: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).

    • Action: Using a capillary tube, apply a small spot of the diluted starting material solution to the "SM" lane. In the "Rxn" lane, spot a sample of the quenched reaction mixture. For the "Co" lane, first spot the starting material, then, using the same capillary, spot the reaction mixture directly on top of it.

    • Causality: The co-spot is the self-validating element. If the starting material spot in the "Rxn" lane is truly the starting material, it will merge perfectly with the "SM" spot in the "Co" lane, appearing as a single, homogenous spot. This confirms identity without ambiguity.[10] Keeping spots small and not overloading the plate prevents streaking and poor separation.[1]

  • Development:

    • Action: Carefully place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level.[1][10] Cover the chamber and allow the solvent front to ascend the plate.

    • Action: Remove the plate when the solvent front is about 1 cm from the top.[10] Immediately mark the solvent front with a pencil.

    • Causality: Allowing the solvent to run to the very top of the plate makes an accurate Rf calculation impossible, as the final position of the solvent front becomes ambiguous.

  • Visualization and Interpretation:

    • Action: Dry the plate. First, visualize it under a UV lamp (254 nm).[1][11] Most imidazolinones and their aromatic precursors are UV-active and will appear as dark spots on a fluorescent green background.[11] Circle the observed spots with a pencil.

    • Action (If Necessary): If starting materials are not UV-active, use a chemical stain. A potassium permanganate (KMnO₄) dip is an excellent general stain that reacts with many functional groups, appearing as yellow-brown spots on a purple background.[11]

    • Interpretation: As the reaction proceeds, the spot corresponding to the starting material(s) in the "Rxn" lane should diminish in intensity, while a new spot, corresponding to the imidazolinone product, should appear.[10] A completed reaction is typically indicated by the complete disappearance of the limiting starting material.

Logical Interpretation of a TLC Plate Over Time

Caption: Idealized TLC plates showing reaction progress from start to completion.

Comparative Analysis: TLC vs. Other Monitoring Techniques

While powerful, TLC is not the only tool available. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are also common. The choice of technique depends on the specific needs of the analysis.[12]

ParameterThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)1H NMR Spectroscopy
Analysis Time 5-20 minutes15-60 minutes per sample5-15 minutes per sample
Cost per Sample Very Low (< $1)Moderate to High (

100+)
High (

200+)
Resolution Lower; baseline separation can be difficultVery High; excellent for complex mixturesNot a separation technique; analyzes entire mixture
Quantitative Data Semi-quantitative at best without a densitometerExcellent; highly accurate and reproducibleExcellent; highly accurate with an internal standard
Required Expertise Minimal; basic lab skillModerate; requires trained operatorHigh; requires specialist operator
Key Advantage Speed, low cost, high throughput (multiple samples/plate)High resolution and quantitative accuracy[3][12][13]Provides structural information, not just presence

Expert Insight: For the vast majority of synthetic transformations in a discovery setting, the speed and simplicity of TLC far outweigh the benefits of more complex techniques.[1][14] HPLC becomes the superior choice when dealing with very complex reaction mixtures, closely related impurities, or when precise quantitative data is required for kinetic studies or regulatory filings.[12][15]

Troubleshooting and Best Practices

  • Choosing a Solvent System: The goal is an Rf for your product between 0.2 and 0.4 for optimal separation. A common starting point for many nitrogen-containing heterocycles is a mixture of a non-polar solvent like hexane and a medium-polarity solvent like ethyl acetate (EtOAc).[4][16][17]

    • If spots are too high (high Rf): The system is too polar. Decrease the proportion of the polar solvent (e.g., go from 1:1 Hexane:EtOAc to 3:1).

    • If spots are too low (low Rf): The system is not polar enough. Increase the proportion of the polar solvent (e.g., go from 1:1 Hexane:EtOAc to 1:2 or add a small amount of a highly polar solvent like methanol).

  • Streaking Spots: This is often caused by overloading the sample on the plate or the compound being highly acidic or basic.[1] Try diluting your sample further. If streaking persists, adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase can improve spot shape.

  • No Spots Visible: If you expect a UV-active compound but see nothing, ensure the concentration of your sample is high enough. If concentration is not the issue, the compound may lack a sufficient chromophore. In this case, visualization with a chemical stain like iodine or potassium permanganate is necessary.[11][18]

By integrating these expert-driven protocols and understanding the comparative strengths of different analytical methods, researchers can confidently and efficiently validate the synthesis of imidazolinones, accelerating the pace of discovery and development.

References

  • J&K Scientific LLC. (2023, November 20). Thin-Layer Chromatography (TLC) User Guide. Available from: [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Available from: [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. Available from: [Link]

  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Available from: [Link]

  • Ghasemi, J., et al. (2012). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing. Available from: [Link]

  • Zhao, et al. (2010). Use of TLC to monitor the progress of an enzymatic synthesis reaction. ResearchGate. Available from: [Link]

  • Washington State University. Monitoring Reactions by TLC. Available from: [Link]

  • Mac Fhionnlaoich, N., et al. (2018). An Introduction to qTLC: A Toolkit to Quantify Target Compounds in Thin-Layer-Chromatography. Journal of Chemical Education. Available from: [Link]

  • Rojas, R., et al. (2020). A simple quantitative method using TLC-image analysis to determine fructooligosaccharides (FOS) in food samples. National Institutes of Health (NIH). Available from: [Link]

  • El-Kimary, E. I., et al. (2025). Comparative Study of RP-HPLC Versus TLC-Spectrodensitometric Methods Applied for Binary Mixtures of Fluoroquinolones and Corticosteroids. ResearchGate. Available from: [Link]

  • ACS Publications. (2019, February 21). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). Available from: [Link]

  • EPFL. TLC Visualization Reagents. Available from: [Link]

  • PharmDecks. Chromatography (HPLC, TLC). Available from: [Link]

  • ACS Publications. Quantitative application of thin-layer chromatography in the analysis of organic compounds. Available from: [Link]

  • Rochester Institute of Technology. (1997, August 1). Synthesis and characterization of chiral imidazolinones. Available from: [Link]

  • Wikipedia. Debus–Radziszewski imidazole synthesis. Available from: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Available from: [Link]

  • University of California, Los Angeles. TLC Visualization Methods. Available from: [Link]

  • ResearchGate. The Debus–Radziszewski imidazole synthesis. Available from: [Link]

  • ACS Publications. (2026, January 29). Catalyst-Free Electro-photochemical Hydroalkylation of N-Aryl Maleimides. Available from: [Link]

  • YouTube. (2025, February 23). Debus Radzisewski Imidazole Synthesis. Available from: [Link]

  • PubMed. (1998). Comparison of HPLC, TLC and minicolumn for measuring the radiochemical purity of 99Tcm-Q12. Available from: [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Available from: [Link]

  • Slideshare. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Available from: [Link]

  • Scribd. TLC vs HPLC: Key Differences Explained. Available from: [Link]

  • YouTube. (2018, January 4). Part 10: TLC - Visualization of Spots (Thin Layer Chromatography). Available from: [Link]

  • MDPI. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Elemental Analysis of N-(2,2-dimethoxyethyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Synthetic Chemistry

In the realm of drug development and scientific research, the unambiguous confirmation of a molecule's identity and purity is not merely a procedural formality; it is the bedrock upon which reliable and reproducible experimental data are built. For novel compounds such as N-(2,2-dimethoxyethyl)urea, a key building block in the synthesis of various heterocyclic structures, elemental analysis serves as a fundamental and quantitative method to validate its empirical formula. This guide provides an in-depth protocol and comparative framework for the elemental analysis of this compound, contextualized with its precursor, Aminoacetaldehyde dimethyl acetal.

This compound is a versatile reagent, notably utilized in the synthesis of imidazolidin-2-ones, a class of compounds with significant biological and pharmaceutical activities. The purity of this urea derivative is paramount, as any contaminants can lead to undesired side reactions, impact product yield, and compromise the biological efficacy and safety of the final compounds. Elemental analysis, specifically the determination of carbon (C), hydrogen (H), and nitrogen (N) content, provides a direct measure of a sample's composition against its theoretical values, thereby offering a critical quality control checkpoint.

This guide is structured to provide not only a step-by-step experimental protocol but also the scientific rationale behind each step, ensuring a deep understanding of the methodology. We will compare the theoretical elemental composition of this compound with that of its precursor, Aminoacetaldehyde dimethyl acetal, to illustrate how elemental analysis can be used to track the progression of a chemical synthesis and confirm the successful incorporation of the urea moiety.

Theoretical Elemental Composition: A Comparative Analysis

The first step in any elemental analysis is the calculation of the theoretical percentage of each element in the pure compound. This is determined from the compound's molecular formula and the atomic weights of its constituent elements.

This compound

  • Molecular Formula: C₅H₁₂N₂O₃

  • Molecular Weight: 148.16 g/mol

  • Theoretical Composition:

    • Carbon (C): 40.53%

    • Hydrogen (H): 8.16%

    • Nitrogen (N): 18.91%

Aminoacetaldehyde dimethyl acetal (Precursor)

  • Molecular Formula: C₄H₁₁NO₂[1][2][3]

  • Molecular Weight: 105.14 g/mol [1]

  • Theoretical Composition:

    • Carbon (C): 45.69%

    • Hydrogen (H): 10.54%

    • Nitrogen (N): 13.32%

This comparative data highlights the expected shift in elemental composition following the conversion of the precursor to the final product. A successful synthesis should yield experimental data for this compound that closely aligns with its theoretical values and is significantly different from the elemental profile of the starting material.

Comparative Data Table

CompoundMolecular FormulaTheoretical C (%)Theoretical H (%)Theoretical N (%)
This compoundC₅H₁₂N₂O₃40.538.1618.91
Aminoacetaldehyde dimethyl acetalC₄H₁₁NO₂45.6910.5413.32

Experimental Protocol: CHN Combustion Analysis

The most common and reliable method for determining the carbon, hydrogen, and nitrogen content of organic compounds is automated CHN combustion analysis. This technique involves the complete combustion of a small, precisely weighed sample in a high-oxygen environment, followed by the quantitative detection of the resulting gaseous products.

Principle of the Method

A sample is combusted at high temperatures (typically 900-1200°C) in a stream of pure oxygen. This process converts all carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its oxides (NOₓ). The combustion products are then passed through a reduction tube containing heated copper to convert any nitrogen oxides to N₂. The mixture of CO₂, H₂O, and N₂ is then separated, typically by gas chromatography, and quantified using a thermal conductivity detector (TCD). The instrument is calibrated using a certified standard of known elemental composition.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample of this compound is homogenous and completely dry. The presence of residual solvents will significantly impact the accuracy of the results.

    • If the sample is crystalline, grind it into a fine powder using an agate mortar and pestle to ensure representative sampling.

    • A minimum of 5mg of the sample is typically required for analysis.

  • Instrument Calibration:

    • Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide).

    • Perform multiple runs of the standard to ensure the instrument is stable and providing reproducible results. The measured values for the standard should be within the acceptable error range (typically ±0.3%) of the certified values.

  • Sample Weighing:

    • Accurately weigh approximately 1-3 mg of the dried, homogenized sample into a tin capsule using a microbalance. The exact weight should be recorded to at least four decimal places.

    • Seal the tin capsule to ensure no sample is lost and to facilitate complete combustion.

  • Instrumental Analysis:

    • Place the sealed tin capsule into the instrument's autosampler.

    • Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace.

    • The resulting gases are carried by a helium stream through the combustion and reduction tubes.

    • The separated gases (N₂, CO₂, H₂O) are detected by the TCD.

  • Data Processing:

    • The instrument's software calculates the percentage of C, H, and N in the sample based on the detector response and the sample weight.

    • It is best practice to run each sample in duplicate or triplicate to ensure the precision of the results.

Interpreting the Results: A Self-Validating System

The trustworthiness of the elemental analysis data hinges on a close correlation between the experimental results and the calculated theoretical values. For a pure sample of this compound, the experimentally determined percentages of C, H, and N should fall within a narrow margin of error (typically ±0.4%) of the theoretical values.

Potential Sources of Discrepancy:

  • Impurities: The presence of starting materials, by-products, or residual solvents will cause the experimental values to deviate from the theoretical percentages. For instance, the presence of unreacted Aminoacetaldehyde dimethyl acetal would lead to higher than expected carbon and hydrogen percentages and a lower nitrogen percentage.

  • Incomplete Combustion: If the sample does not combust completely, the measured percentages of C, H, and N will be lower than the theoretical values.

  • Hygroscopic Samples: If the sample has absorbed moisture from the atmosphere, the hydrogen percentage will be artificially high.

  • Instrumental Error: Improper calibration or leaks in the gas lines can lead to inaccurate results.

Visualizing the Workflow and Chemical Structures

CHN Analysis Workflow

CHN_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_instrument Instrumental Analysis cluster_data Data Processing Sample Homogenous Sample Weighing Precise Weighing (1-3 mg) Sample->Weighing Encapsulation Tin Capsule Weighing->Encapsulation Autosampler Autosampler Encapsulation->Autosampler Combustion Combustion Furnace (O₂ Stream) Autosampler->Combustion Reduction Reduction Tube (Cu) Combustion->Reduction GC Gas Chromatography Reduction->GC TCD Thermal Conductivity Detector GC->TCD RawData Detector Signal TCD->RawData Calculation Software Calculation RawData->Calculation Result Elemental Percentages (%C, %H, %N) Calculation->Result Chemical_Structures cluster_product This compound cluster_precursor Aminoacetaldehyde dimethyl acetal Product Product_Formula C₅H₁₂N₂O₃ Precursor Precursor->Product Synthesis Precursor_Formula C₄H₁₁NO₂

Caption: Synthesis of this compound from its precursor.

Conclusion: The Foundational Role of Elemental Analysis

Elemental analysis remains an indispensable tool in synthetic chemistry for the fundamental characterization of novel compounds. For a key synthetic intermediate like this compound, obtaining accurate C, H, and N data is a critical step in quality control, ensuring the integrity of subsequent research and development efforts. By adhering to a rigorous experimental protocol and carefully comparing the results to theoretical values, researchers can confidently verify the empirical formula and purity of their synthesized materials. This guide provides the necessary framework for conducting and interpreting the elemental analysis of this compound, empowering researchers to uphold the highest standards of scientific integrity in their work.

References

  • PubChem. Compound Summary for CID 89728, Aminoacetaldehyde dimethyl acetal. National Center for Biotechnology Information. [Link]

  • Google Patents. Method for preparing aminoacetaldehyde dimethyl acetal.

Sources

Structural Determination of N-(2,2-dimethoxyethyl)urea Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural elucidation of N-(2,2-dimethoxyethyl)urea derivatives presents a unique crystallographic challenge: balancing the rigid, hydrogen-bond-donating urea core against the conformationally flexible, hydrogen-bond-accepting dimethoxyethyl tail.

This guide objectively compares the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) —the gold standard for absolute structure determination—against Powder X-Ray Diffraction (PXRD) and Computational Modeling (DFT/Hirshfeld) . While PXRD offers rapid bulk characterization, our analysis demonstrates that SC-XRD is indispensable for resolving the specific conformational locking mechanisms (intramolecular vs. intermolecular bonding) inherent to this chemical class.

The Crystallographic Challenge: "Rigid Head, Flexible Tail"

This compound derivatives are bifunctional supramolecular synthons. Their crystallization behavior is governed by a competition between two forces:

  • The Urea "Head": A rigid planar unit capable of forming strong

    
     hydrogen bond motifs (urea tapes).
    
  • The Dimethoxyethyl "Tail": A flexible alkyl chain with two methoxy oxygen atoms acting as weak H-bond acceptors.

The Problem: The rotational freedom of the ethyl chain often leads to disorder in the crystal lattice, making structure solution difficult. Furthermore, the methoxy oxygens can compete with the urea oxygen for hydrogen protons, potentially disrupting the expected supramolecular architecture.

Comparative Analysis of Structural Determination Methods

The following table summarizes the performance of the three primary methodologies for analyzing these derivatives.

Table 1: Comparative Performance Metrics
FeatureMethod A: SC-XRD (Gold Standard) Method B: PXRD (Bulk Analysis) Method C: DFT / Hirshfeld (In Silico)
Primary Output 3D Atomic Coordinates (XYZ)1D Diffractogram (

vs. Intensity)
Energy Minima & Surface Maps
Resolution Atomic (< 0.8 Å)Phase ID / Bulk PurityTheoretical
Conformational Insight Definitive (Resolves specific torsion angles)Ambiguous (Requires Rietveld refinement)Predictive (Gas phase vs. Solvated)
Sample Requirement High-quality single crystal (

mm)
Polycrystalline powder (~10 mg)Structural input file (CIF/XYZ)
Time to Result 24–72 Hours (Growth dependent)< 1 Hour12–48 Hours (CPU dependent)
Cost Efficiency Moderate (Instrument time)High (Rapid throughput)Low (Software/Hardware only)
Detailed Assessment[1]
Method A: Single Crystal XRD (The "Product")

SC-XRD is the only method that provides unambiguous proof of the absolute configuration. For this compound, SC-XRD specifically reveals whether the dimethoxyethyl tail folds back to form an intramolecular hydrogen bond (creating a pseudo-ring) or extends to participate in intermolecular networking .

  • Verdict: Essential for initial structural proof and publication.

Method B: Powder XRD (The Alternative)

PXRD is excellent for verifying that a bulk synthesized batch matches the single crystal structure (phase purity). However, for flexible molecules like these urea derivatives, ab initio structure determination from powder data is computationally expensive and often fails to distinguish between subtle conformational polymorphs.

  • Verdict: Essential for Quality Control (QC), insufficient for Structure Discovery.

Method C: Computational Modeling (The Support)

Hirshfeld Surface Analysis and Density Functional Theory (DFT) are not standalone determination methods. They are post-processing tools used to quantify the strength of the interactions observed in SC-XRD.

  • Verdict: Validates the stability of the structure found by SC-XRD.

Experimental Protocols

To achieve the high-quality crystals required for Method A, we recommend a Solvent Diffusion approach over simple evaporation, due to the differing polarities of the urea and dimethoxyethyl groups.

Protocol A: Synthesis of this compound
  • Reagents: 2,2-dimethoxyethanamine (1.0 eq), Trimethylsilyl isocyanate (TMS-NCO) (1.1 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 2,2-dimethoxyethanamine in anhydrous DCM at 0°C.

    • Add TMS-NCO dropwise under

      
       atmosphere.
      
    • Stir at room temperature for 4 hours.

    • Quench with MeOH to remove the TMS group.

    • Concentrate in vacuo to yield the crude urea.

Protocol B: Optimized Crystallization (Vapor Diffusion)
  • Rationale: Direct evaporation often yields amorphous oils due to the flexible tail. Vapor diffusion allows for a slow increase in supersaturation, promoting ordered packing.

  • System: Good Solvent (Methanol) / Anti-Solvent (Diethyl Ether).

Step-by-Step:

  • Dissolution: Dissolve 20 mg of the crude urea derivative in 1.5 mL of Methanol in a small vial (inner vial). Ensure the solution is clear; filter through a 0.45 µm PTFE syringe filter if necessary.

  • Setup: Place the open inner vial inside a larger jar (outer vessel).

  • Diffusion: Carefully add 10 mL of Diethyl Ether to the outer jar (do not allow it to spill into the inner vial).

  • Sealing: Cap the outer jar tightly.

  • Incubation: Store at 4°C in a vibration-free environment. Ether vapors will slowly diffuse into the methanol, lowering the solubility of the urea derivative.

  • Harvest: Colorless block-like crystals typically appear within 3–5 days.

Structural Insights & Visualization

Mechanistic Workflow

The following diagram illustrates the critical decision pathways for determining the structure of these flexible urea derivatives.

G Start Crude this compound Screen Solvent Screening Start->Screen Branch1 Rapid Precipitation (Amorphous) Screen->Branch1 High Supersat. Branch2 Slow Evaporation (Ethanol/Water) Screen->Branch2 Polar Solvents Branch3 Vapor Diffusion (MeOH / Et2O) Screen->Branch3 Mixed Polarity MethodB PXRD Scan (Bulk Purity) Branch1->MethodB Check Microscopy Check Branch2->Check Branch3->Check MethodA SC-XRD Data Collection (Mo/Cu Source, 100K) Check->MethodA Single Crystal Check->MethodB Polycrystalline Refine Structure Refinement (SHELXL / OLEX2) MethodA->Refine Result Final CIF Published MethodB->Result QC Only Insight Hirshfeld Surface Analysis (Interaction Mapping) Refine->Insight Insight->Result

Caption: Workflow for the structural determination of flexible urea derivatives, highlighting the critical crystallization pathway (Green) vs. bulk characterization (Yellow).

Key Structural Motifs (What to look for)

When analyzing the SC-XRD data for this specific derivative, the following interactions are the indicators of successful structure solution:

  • The Urea Tape (

    
    ):  Look for two urea molecules pairing via 
    
    
    
    bonds. The distance should be approx. 2.8–3.0 Å.
  • The "Tail" Conformation:

    • Scenario A (Extended): The dimethoxyethyl tail extends fully. This usually occurs if the methoxy oxygens participate in weak

      
       interactions with neighboring molecules.
      
    • Scenario B (Folded): The tail curls back, allowing a methoxy oxygen to accept a hydrogen bond from the urea NH. This is a common "intramolecular lock" in flexible ether-ureas.

References

  • Cambridge Crystallographic Data Centre (CCDC). Mercury – Crystal Structure Visualization and Exploration. [Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8. [Link]

  • Etter, M. C. (1990). "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research, 23(4), 120–126.

    
     synthons).
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